molecular formula C12H15FN2O B2772899 3-fluoro-N-(piperidin-4-yl)benzamide CAS No. 886504-86-5

3-fluoro-N-(piperidin-4-yl)benzamide

Cat. No.: B2772899
CAS No.: 886504-86-5
M. Wt: 222.263
InChI Key: XOMMEPFBBQOIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMMEPFBBQOIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Fluoro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1233955-48-0 Role: Privileged Scaffold & Pharmacophore Intermediate Document Type: Technical Whitepaper for Medicinal Chemistry Applications

Part 1: Executive Summary & Core Directive

The Fluorine-Amine Nexus in Drug Design 3-Fluoro-N-(piperidin-4-yl)benzamide is not merely a catalog reagent; it is a privileged scaffold in modern fragment-based drug discovery (FBDD). This molecule represents a strategic convergence of two critical medicinal chemistry motifs: the metabolically robust fluorinated phenyl ring and the versatile 4-aminopiperidine linker .

In the context of drug development, this scaffold serves as a "warhead carrier" or a "binding anchor." Its architecture allows it to function as a primary pharmacophore in PARP inhibitors (mimicking nicotinamide), GPCR ligands (targeting 5-HT and Dopamine receptors), and Kinase inhibitors . The 3-fluoro substitution is non-trivial; it modulates the pKa of the amide, blocks metabolic oxidation at the vulnerable meta-position, and influences the dipole moment for specific active-site alignment.

This guide provides a rigorous technical analysis of CAS 1233955-48-0, detailing its synthesis, physicochemical profile, and application in high-affinity ligand design.

Part 2: Chemical Architecture & Physicochemical Profile
2.1 Structural Analysis

The molecule consists of a 3-fluorophenyl group linked via an amide bond to a piperidine ring.

  • The 3-Fluoro Effect: Unlike 4-fluoro substitutions which primarily block para-metabolism, the 3-fluoro group exerts a strong inductive electron-withdrawing effect (

    
    ) on the amide carbonyl. This increases the acidity of the amide proton, potentially strengthening Hydrogen-bond donor capability in the enzyme active site (e.g., Serine protease oxyanion holes or PARP active sites).
    
  • The Piperidine Vector: The 4-substituted piperidine provides a rigid, non-planar vector. The secondary amine (

    
    ) at the piperidine tail is the primary "growth vector" for SAR (Structure-Activity Relationship) expansion, allowing coupling to urea, sulfonamide, or heteroaryl caps.
    
2.2 Physicochemical Data Table
PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Weight 222.26 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~1.2 - 1.5High water solubility; excellent starting point for lipophilic optimization.
pKa (Piperidine) ~9.8Basic amine ensures lysosomal trapping or ionic interaction with Asp/Glu residues.
pKa (Amide) ~14.5Neutral under physiological conditions.
H-Bond Donors 2 (Amide NH, Amine NH)Critical for backbone interactions.
H-Bond Acceptors 2 (Amide CO, Fluorine)Fluorine acts as a weak acceptor; Carbonyl is a strong acceptor.
TPSA ~41 ŲHigh membrane permeability potential.
Part 3: Synthesis & Manufacturing Protocol

Objective: Scalable synthesis of this compound hydrochloride salt. Purity Target: >98% (HPLC).

3.1 Retrosynthetic Analysis & Workflow

The synthesis follows a convergent pathway: Amide coupling of activated 3-fluorobenzoic acid with N-Boc-protected 4-aminopiperidine, followed by acid-mediated deprotection.

SynthesisWorkflow Start1 3-Fluorobenzoic Acid (Starting Material A) Activation Activation (HATU/DIPEA) Start1->Activation Start2 N-Boc-4-aminopiperidine (Starting Material B) Coupling Amide Coupling (DMF, RT, 12h) Start2->Coupling Activation->Coupling Intermediate Intermediate: N-Boc-Protected Amide Coupling->Intermediate Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Final Product: This compound HCl Deprotection->Final

Figure 1: Convergent synthesis workflow for CAS 1233955-48-0.

3.2 Detailed Experimental Protocol

Step 1: Amide Coupling

  • Reagents: 3-Fluorobenzoic acid (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3-fluorobenzoic acid in DMF (0.1 M concentration).

    • Add DIPEA and stir for 10 minutes to pre-activate the acid.

    • Add HATU and stir for 15 minutes (solution may turn yellow).

    • Add tert-butyl 4-aminopiperidine-1-carboxylate.

    • Stir at Room Temperature (RT) for 12–16 hours under Nitrogen atmosphere.

  • Work-up: Dilute with EtOAc, wash with 1M citric acid (removes DIPEA), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄ and concentrate.

  • Validation: LC-MS should show [M+H]⁺ ~ 323 (Boc-protected mass).

Step 2: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane (excess).

  • Solvent: Dichloromethane (DCM) or Methanol.

  • Procedure:

    • Dissolve the intermediate from Step 1 in minimal DCM.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Allow to warm to RT and stir for 2–4 hours. A white precipitate (the HCl salt) typically forms.

  • Isolation: Filter the precipitate, wash with diethyl ether (to remove organic impurities), and dry under vacuum.

  • Yield: Typical yields are 85–95% for this step.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]
4.1 PARP Inhibitor Design (The Nicotinamide Mimic)

Poly(ADP-ribose) polymerases (PARP) bind NAD+. The benzamide moiety of CAS 1233955-48-0 acts as a bioisostere for the nicotinamide ring of NAD+.

  • Mechanism: The amide oxygen and nitrogen form critical Hydrogen bonds with Gly863 and Ser904 (in PARP1).

  • The 3-Fluoro Role: It occupies a hydrophobic pocket usually reserved for the C-3 position of nicotinamide, improving selectivity against other NAD-binding enzymes.

  • Extension: The piperidine nitrogen projects into the "solvent front," allowing the attachment of solubilizing tails or bulky groups to induce conformational changes (as seen in Niraparib).

4.2 GPCR Ligand Design (5-HT & Dopamine)

In 5-HT4 and D2/D4 receptor ligands, the N-(piperidin-4-yl)benzamide core is a classic "linker-pharmacophore."

  • Interaction: The protonated piperidine nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane bundle.

  • The Benzamide: Acts as the aromatic head group, engaging in Pi-Pi stacking with aromatic residues (Phe/Trp) in the binding pocket.

SAR_Logic Core This compound (The Scaffold) Vector1 Amide Motif Core->Vector1 Vector2 3-Fluoro Group Core->Vector2 Vector3 Piperidine NH Core->Vector3 TargetPARP PARP Active Site: H-Bonding with Gly863/Ser904 Vector1->TargetPARP Mimics Nicotinamide TargetMetab Metabolic Stability: Blocks CYP450 oxidation Vector2->TargetMetab Electronic Deactivation TargetGrowth SAR Expansion: Urea/Sulfonamide capping (Solubility/Selectivity) Vector3->TargetGrowth Solvent Front Vector

Figure 2: Pharmacophore mapping and SAR expansion logic.

Part 5: Quality Control & Analytics

Self-Validating Analytical Suite: To ensure the integrity of the scaffold before using it in library synthesis, the following criteria must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.5 ppm (d, 1H, Amide NH).
      
    • 
       7.6–7.3 ppm (m, 4H, Aromatic protons; look for multiplet splitting due to F-coupling).
      
    • 
       3.9 ppm (m, 1H, Piperidine CH-N-Amide).
      
    • 
       3.0–2.6 ppm (m, 4H, Piperidine CH2 adjacent to NH).
      
    • Diagnostic: Absence of Boc singlet at ~1.4 ppm confirms deprotection.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Requirement: Single peak >98% integration at 254 nm.

  • Fluorine NMR (19F NMR):

    • Single peak around -110 to -115 ppm (characteristic of meta-fluoro aromatics).

Part 6: Safety & Handling (MSDS Summary)
  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: The free base is a solid; the HCl salt is hygroscopic. Store in a desiccator.

  • Toxicity: Piperidine derivatives can show neuroactivity; handle with standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.[1][2]

References
  • Synthesis & SAR of Piperidinyl Benzamides: Title: Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor.[3] Source: Journal of Medicinal Chemistry (2009).[4] Link:[Link] (Note: Establishes the piperidine-benzamide motif as a core PARP pharmacophore).

  • Fluorine in Medicinal Chemistry: Title: Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2008). Link:[Link] (Note: Authoritative guide on the metabolic and electronic effects of fluorine substitution).

  • GPCR Ligand Design: Title: Structure-based discovery of novel dopamine D4 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[5][4] Link:[Link] (Note: Demonstrates the utility of the benzamide-piperidine scaffold in GPCR targeting).

Sources

An In-Depth Technical Guide to 3-fluoro-N-(piperidin-4-yl)benzamide Hydrochloride: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive predictive analysis of 3-fluoro-N-(piperidin-4-yl)benzamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established principles of medicinal chemistry to project its physicochemical properties, outline a plausible synthetic route, and discuss its potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers, offering insights into the design of experimental protocols for its synthesis, characterization, and evaluation. All protocols and data are presented with the explicit understanding that they are based on established knowledge of similar chemical entities and require experimental validation.

Introduction: The Rationale for Fluorinated Benzamides in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. The incorporation of a fluorine atom into small molecules is a widely employed strategy to modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic size can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4] The piperidine moiety is also a common feature in centrally active drugs, often contributing to improved solubility and the ability to interact with specific receptors.

The title compound, this compound hydrochloride, combines these key structural features. This predictive guide aims to provide a thorough understanding of its likely chemical and biological characteristics to facilitate further research and development.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the analysis of similar structures, the following properties for this compound hydrochloride are predicted.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H16ClFN2OBased on the chemical structure.
Molecular Weight 258.72 g/mol Calculated from the molecular formula.[5]
Appearance White to off-white solidTypical appearance for similar benzamide hydrochloride salts.[6]
Melting Point 150 - 170 °CFluorination can influence the crystal lattice energy and thus the melting point. 4-Fluorobenzamide has a melting point of 154-157°C.[6] The presence of the piperidine hydrochloride salt will also affect this value.
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)The hydrochloride salt form is expected to enhance aqueous solubility.
pKa Amine (piperidine): ~8.5-9.5; Amide: ~17-18The piperidine nitrogen will be basic, while the amide proton is generally not acidic under physiological conditions. The fluorine atom is expected to have a minor acidifying effect on the piperidine amine through inductive effects.[7]
LogP 1.5 - 2.5The LogP is a measure of lipophilicity. The fluorine atom will increase lipophilicity compared to the non-fluorinated analogue. This is a crucial parameter for predicting membrane permeability.

Synthesis and Characterization

While a specific synthesis for this compound hydrochloride has not been reported in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of N-(piperidin-4-yl)benzamide derivatives.[8][9][10]

Proposed Synthetic Pathway

A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine. In this case, 3-fluorobenzoic acid would be coupled with 4-aminopiperidine, which is typically protected to prevent side reactions.

Synthesis_Pathway A 3-Fluorobenzoic Acid C tert-butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate A->C Amide Coupling reagent1 EDC, HOBt, DIPEA DMF B tert-butyl 4-aminopiperidine-1-carboxylate B->C D This compound C->D Deprotection reagent2 HCl in Dioxane or TFA E This compound hydrochloride D->E Salt Formation reagent3 HCl (aq) reagent1->C reagent2->D reagent3->E

Caption: Proposed synthesis of this compound hydrochloride.

Experimental Protocol

Step 1: Amide Coupling

  • To a solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate.

Step 2: Deprotection

  • Dissolve the product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (4 M) or trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude this compound as its hydrochloride or trifluoroacetate salt.

Step 3: Salt Formation (if necessary)

  • If the deprotection was performed with TFA, dissolve the crude product in a suitable solvent like methanol.

  • Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise until the pH is acidic.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Structural Elucidation and Purity Assessment

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the 3-fluorobenzoyl group and the aliphatic protons of the piperidine ring. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide and the fluorinated aromatic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the free base (C12H15FN2O) should be observed.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Purity should ideally be >95%.
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C-F and aromatic C-H stretching vibrations.

Potential Pharmacological Profile and Biological Relevance

Benzamide derivatives are known to interact with a variety of biological targets. The specific substitution pattern of this compound suggests potential activity in several areas.

Central Nervous System (CNS) Activity

Many N-(piperidin-4-yl)benzamide derivatives exhibit activity at dopamine and serotonin receptors, making them candidates for the treatment of psychiatric and neurological disorders. The fluorination at the 3-position of the benzoyl ring could influence receptor binding affinity and selectivity.

Enzyme Inhibition

Fluorinated benzamides have been investigated as inhibitors of various enzymes. Depending on the overall structure, this compound could be explored for its inhibitory activity against targets such as histone deacetylases (HDACs) or other enzymes implicated in disease.

Anticancer Activity

Some benzamide derivatives have shown promise as anticancer agents by interfering with cell signaling pathways or inducing apoptosis.[11] The title compound could be screened for its cytotoxic effects on various cancer cell lines.

Pharmacological_Relevance Core This compound hydrochloride CNS CNS Activity (Dopamine/Serotonin Receptors) Core->CNS Potential for Neurological Applications Enzyme Enzyme Inhibition (e.g., HDACs) Core->Enzyme Potential as Enzyme Inhibitor Anticancer Anticancer Activity (e.g., Apoptosis Induction) Core->Anticancer Potential for Oncology Research

Caption: Potential areas of pharmacological investigation.

Safety and Handling

As with any novel chemical compound, this compound hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[12][13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[12]

Conclusion and Future Directions

This technical guide has provided a predictive overview of the properties, synthesis, and potential applications of this compound hydrochloride. While based on sound chemical principles and data from analogous compounds, all information presented herein should be considered theoretical until validated by experimental data.

Future research should focus on the successful synthesis and purification of this compound, followed by rigorous analytical characterization to confirm its structure and purity. Subsequent in vitro and in vivo studies will be necessary to elucidate its pharmacological profile and determine its therapeutic potential. This guide serves as a starting point for researchers embarking on the investigation of this promising molecule.

References

  • Huang, Z. N., Liang, H., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin- 4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. (2023). ProQuest. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

  • HAZARD SUMMARY. NJ.gov. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Melnykov, K. P., Liashuk, O. S., Koblianskyi, A., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

  • 4-Fluorobenzamide. PubChem. NIH. [Link]

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • Structure of N-(piperidine-4-yl) benzamide derivatives. ResearchGate. [Link]

  • Benzamide. PubChem. NIH. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

  • Benzamide. Slideshare. [Link]

  • Taber, D. F., Nelson, J. D., & Northrop, J. P. (2000). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education, 77(3), 381. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • 4-Fluoro-3-(piperidin-4-yl)benzamide hydrochloride. PubChem. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • CAS No : 84163-13-3 | Product Name : 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Pharmaffiliates. [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. PubMed. [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to 3-fluoro-N-(piperidin-4-yl)benzamide: Structure, Molecular Weight, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-fluoro-N-(piperidin-4-yl)benzamide is a synthetic organic compound featuring a fluorinated benzamide moiety linked to a piperidine ring. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The piperidine scaffold is a common feature in many biologically active molecules, contributing to their interaction with various biological targets. This technical guide provides a comprehensive overview of the structure, molecular weight, and synthetic methodologies for this compound, offering valuable insights for researchers in the field.

Molecular Structure and Properties

The chemical structure of this compound consists of a 3-fluorophenyl group attached to a carbonyl group, which in turn is bonded to the nitrogen atom of a piperidin-4-amine.

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula and Weight:

PropertyValue
Molecular FormulaC₁₂H₁₅FN₂O
Molecular Weight222.26 g/mol
IUPAC NameThis compound

Synthesis of this compound

The synthesis of this compound is typically achieved through an amide coupling reaction. This involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine. Two primary routes are commonly employed:

Route 1: Acyl Chloride Method

This is a classic and efficient method for amide bond formation.

  • Activation of Carboxylic Acid: 3-fluorobenzoic acid is converted to its more reactive acyl chloride derivative, 3-fluorobenzoyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can influence the reaction conditions and byproducts. For instance, thionyl chloride reactions often require heating, while oxalyl chloride reactions can proceed at room temperature in the presence of a catalytic amount of dimethylformamide (DMF).

  • Amide Coupling: The resulting 3-fluorobenzoyl chloride is then reacted with 4-aminopiperidine. This reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The use of a non-nucleophilic base is crucial to prevent it from competing with the amine reactant. The reaction is usually performed in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or below to control the reactivity and minimize side reactions. It is important to note that the piperidine nitrogen is also nucleophilic. To achieve selective acylation at the 4-amino group, the piperidine nitrogen is often protected with a suitable protecting group (e.g., tert-butoxycarbonyl, Boc) which can be removed in a subsequent step. However, under controlled conditions with a non-protected 4-aminopiperidine, the primary amine is generally more reactive towards acylation than the secondary amine of the piperidine ring.

Route 2: Direct Amide Coupling with Coupling Reagents

This method avoids the isolation of the often-moisture-sensitive acyl chloride by activating the carboxylic acid in situ.

  • In Situ Activation: 3-fluorobenzoic acid is mixed with a coupling reagent in an appropriate solvent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Other modern coupling reagents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

  • Amide Formation: 4-aminopiperidine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are then added to the reaction mixture. The activated carboxylic acid intermediate reacts with the amine to form the desired amide bond. This one-pot procedure is often preferred for its operational simplicity and milder reaction conditions.

Illustrative Synthetic Workflow:

Synthesis_Workflow cluster_route1 Route 1: Acyl Chloride Method cluster_route2 Route 2: Direct Coupling A1 3-Fluorobenzoic Acid B1 3-Fluorobenzoyl Chloride A1->B1 SOCl₂ or (COCl)₂ D1 This compound B1->D1 + 4-Aminopiperidine, Base (e.g., Et₃N) C1 4-Aminopiperidine C1->D1 A2 3-Fluorobenzoic Acid B2 Activated Ester Intermediate A2->B2 Coupling Reagent (e.g., EDC/HOBt) D2 This compound B2->D2 + 4-Aminopiperidine, Base (e.g., DIPEA) C2 4-Aminopiperidine C2->D2

Caption: General synthetic routes to this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the aromatic protons of the 3-fluorophenyl ring, the protons of the piperidine ring, and the N-H protons of the amide and piperidine amine. The coupling patterns and chemical shifts would be characteristic of the structure.

    • ¹³C NMR: Shows the different carbon environments within the molecule. The number of signals should correspond to the number of unique carbon atoms.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing a distinct signal for the fluorine atom, with its chemical shift being indicative of its electronic environment.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretching of the amide and amine, the C=O stretching of the amide, and C-F stretching.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

  • Chromatographic Analysis (TLC, HPLC, GC): Used to assess the purity of the compound and to monitor the progress of the synthesis.

Potential Applications in Research and Drug Development

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present suggest several potential areas of investigation for researchers and drug development professionals:

  • Enzyme Inhibition: The benzamide scaffold is present in a variety of enzyme inhibitors. For instance, related compounds have been investigated as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.

  • Receptor Modulation: The piperidine moiety is a common feature in ligands for various G protein-coupled receptors (GPCRs) and ion channels. The overall structure of this compound could serve as a starting point for the design of modulators for receptors in the central nervous system (CNS) or other therapeutic areas.

  • Antimicrobial and Anti-inflammatory Agents: Fluorinated aromatic compounds and piperidine derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents.

The introduction of the 3-fluoro substituent can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Therefore, this compound represents a valuable scaffold for further chemical modification and biological evaluation in various drug discovery programs.

Conclusion

This compound is a molecule with significant potential for chemical and pharmacological research. Its structure, combining a fluorinated benzamide with a piperidine ring, offers a versatile platform for the development of novel therapeutic agents. The synthesis of this compound can be readily achieved through established amide coupling methodologies, and its characterization relies on standard analytical techniques. This technical guide provides a foundational understanding of this compound, empowering researchers to explore its properties and potential applications in the pursuit of new scientific discoveries and therapeutic innovations.

References

General references to synthetic and analytical techniques are implied. As no specific peer-reviewed articles detailing the synthesis and full characterization of this compound were identified in the search, specific citations for the compound itself are not provided. The synthetic protocols described are based on well-established and widely published methods for amide bond formation.

Technical Monograph: 3-Fluoro-N-(piperidin-4-yl)benzamide

[1]

Part 1: Chemical Identity & Structural Profile[1]

This molecule combines a lipophilic, metabolically robust 3-fluorophenyl "head" with a polar, basic piperidinyl "tail." The amide linkage provides a rigid spacer that directs the vectors of these two domains.

Core Identifiers
ParameterValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
SMILES FC1=CC=CC(C(NC2CCNCC2)=O)=C1
InChI String InChI=1S/C12H15FN2O/c13-10-2-1-3-11(8-10)12(16)15-9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16)
Key Functionality Secondary Amine (Piperidine), Amide Linker, Aryl Fluoride
Physicochemical Properties (Predicted)[2][3][5][6]
  • LogP (Lipophilicity): ~1.2 – 1.5 (Moderate lipophilicity suitable for CNS penetration).

  • pKa (Basic Amine): ~10.8 (Piperidine nitrogen). At physiological pH (7.4), this molecule exists predominantly as a cation, enhancing solubility and electrostatic interactions with aspartate/glutamate residues in receptor binding pockets.

  • pKa (Amide): Neutral.

  • Topological Polar Surface Area (TPSA): ~41 Ų (High permeability potential).

Part 2: Synthetic Methodology

The synthesis of this compound requires a protection-deprotection strategy to ensure regioselectivity at the primary amine of the piperidine core.

Protocol: High-Fidelity Synthesis via Acid Chloride[1]

Objective: Synthesize the target molecule with >95% purity, avoiding bis-acylation.

Step 1: Amide Coupling (N-Boc Protection)
  • Reagents: 3-Fluorobenzoyl chloride (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq), Triethylamine (TEA, 2.5 eq).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Procedure:

    • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in DCM at 0°C under N₂ atmosphere.

    • Add TEA to scavenge HCl generated during the reaction.

    • Add 3-Fluorobenzoyl chloride dropwise over 30 minutes. Note: Slow addition prevents localized exotherms and ensures selectivity.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove excess acid), then Brine. Dry over Na₂SO₄.[1][2]

Step 2: Boc-Deprotection (TFA Mediated)
  • Reagents: Trifluoroacetic Acid (TFA) (10-20 eq).

  • Solvent: DCM (1:4 ratio with TFA).

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM.

    • Add TFA dropwise at 0°C.

    • Stir at RT for 2 hours. Monitor by LCMS for disappearance of the Boc-protected mass (+100 Da loss).

    • Workup (Free Base): Evaporate volatiles. Redissolve in DCM and wash with 1M NaOH (pH > 12) to liberate the free amine. Dry and concentrate.

    • Alternative (HCl Salt): Use 4M HCl in Dioxane to precipitate the hydrochloride salt directly.

Synthetic Workflow Diagram

SynthesisWorkflowStart13-Fluorobenzoyl ChlorideStep1Step 1: Amide Coupling(DCM, TEA, 0°C -> RT)Start1->Step1Start2N-Boc-4-aminopiperidineStart2->Step1InterIntermediate:N-Boc-Protected BenzamideStep1->InterStep1->Inter Nucleophilic Acyl SubstitutionStep2Step 2: Deprotection(TFA/DCM or HCl/Dioxane)Inter->Step2FinalTarget:This compoundStep2->FinalStep2->Final Acidolytic Cleavage

Caption: Figure 1. Two-step synthetic pathway utilizing Boc-protection strategy to ensure regioselective amide formation.

Part 3: Medicinal Chemistry Applications[1][4][7][8][9][10]

This scaffold is a "privileged structure" in drug discovery, often used as a starting point (fragment) or a linker domain.

Bioisosterism & Metabolic Stability[4]
  • Fluorine Substitution (C-F): The fluorine atom at the meta (3-position) of the benzamide ring serves two purposes:

    • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the metabolically vulnerable phenyl ring positions, extending the half-life (

      
      ) of the compound [1].
      
    • Electronic Modulation: Fluorine is electron-withdrawing, which lowers the electron density of the aromatic ring. This can enhance

      
      -stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein's binding pocket.
      
GPCR Ligand Design (5-HT & Dopamine)

The 4-aminopiperidine motif mimics the ethylamine side chain of neurotransmitters like serotonin and dopamine.

  • Pharmacophore: The basic nitrogen of the piperidine interacts with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.

  • Linker: The benzamide acts as a rigid linker, positioning the aromatic ring to engage with hydrophobic pockets (e.g., in 5-HT1F or D2 receptors) [2].

Fragment-Based Drug Discovery (FBDD)

The secondary amine on the piperidine ring is a "growth vector." Researchers can derivatize this nitrogen to:

  • Create PROTACs (Proteolysis Targeting Chimeras) by attaching E3 ligase ligands.

  • Synthesize Bivalent Ligands to span large binding pockets.

Pharmacophore Logic Diagram

PharmacophoreF_Atom3-Fluoro Group(Metabolic Block)BenzenePhenyl Ring(Hydrophobic/Pi-Stacking)F_Atom->BenzeneModulates e- densityAmideAmide Linker(H-Bond Donor/Acceptor)Benzene->AmideRigid attachmentPiperidinePiperidine Ring(Scaffold/Spacer)Amide->PiperidineDirectional vectorNHSecondary Amine(Ionic Bond/Growth Vector)Piperidine->NHSolubility & Binding

Caption: Figure 2. Pharmacophore decomposition highlighting the functional role of each structural component.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signals are expected.

1H NMR (400 MHz, DMSO-d6) Prediction
  • Amide NH: ~8.3–8.5 ppm (Doublet, J ≈ 7-8 Hz).

  • Aromatic Ring:

    • H-2 (between F and amide): ~7.6 ppm (singlet-like/doublet).

    • H-4/H-5/H-6: Multiplets at 7.3–7.5 ppm. The fluorine coupling (

      
      ) will split these signals further.
      
  • Piperidine Ring:

    • H-4 (methine next to amide): ~3.9–4.1 ppm (Multiplet).

    • H-2/H-6 (equatorial/axial adjacent to NH): ~2.6–3.0 ppm (Multiplets).

    • H-3/H-5: ~1.4–1.9 ppm (Multiplets).

LCMS (Liquid Chromatography-Mass Spectrometry)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass:

    
     m/z.
    
  • Retention Time: Early eluting on C18 columns due to the polarity of the basic amine (unless high pH mobile phase is used).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Role of F-substitution in Drug Discovery: Metabolic Stability and Toxicity. Chemical Research in Toxicology.

  • BenchChem. (2025).[2] Technical Guide to Benzamide Synthesis. BenchChem Technical Resources.

An In-Depth Technical Guide to Benzamide Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds across diverse therapeutic areas. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the fundamental structural characteristics, delve into robust synthetic strategies, analyze structure-activity relationships (SAR), and present detailed case studies of its successful application in marketed drugs. Particular emphasis is placed on its role in the development of agents targeting the central nervous system (CNS), gastrointestinal tract, and beyond. This document aims to serve as both a foundational reference and a practical guide to leveraging this versatile scaffold in contemporary drug discovery programs.

Introduction: The Benzamide Piperidine Core

At its heart, the benzamide piperidine scaffold consists of a benzamide group linked to a piperidine ring. The most common arrangement involves the amide nitrogen being part of the piperidine ring or, more frequently, a piperidine moiety being attached to the amide nitrogen of a benzoyl group. The phenyl(piperidin-4-yl)methanone fragment is a particularly important and recurrent frame in drug design[1]. This structural unit offers a unique combination of rigidity and flexibility. The piperidine ring, typically in a stable chair conformation, provides a three-dimensional framework that allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets[2].

The nitrogen atom within the piperidine ring is a key modulator of physicochemical properties. It can act as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of solubility and lipophilicity (LogP)[2]. This basic nitrogen center is often crucial for forming salt bridges with acidic residues in target proteins, anchoring the ligand in the binding pocket. The versatility of this scaffold is demonstrated by its presence in drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

Caption: General structure of a Benzamide Piperidine scaffold.

Synthetic Strategies: Building the Core

The construction of benzamide piperidine derivatives primarily relies on the formation of a robust amide bond. The specific strategy depends on the desired connectivity and the commercial availability of starting materials.

Amide Coupling Reactions

The most direct and widely used method is the coupling of a substituted benzoic acid with a piperidine-containing amine, or vice-versa. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Common Coupling Reagents:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions[3].

  • Uronium/Phosphonium Salts: Reagents like HATU, HBTU, or PyBOP provide rapid and high-yielding coupling, even with sterically hindered substrates.

Workflow: The general process involves dissolving the carboxylic acid in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), adding the coupling agent and any additives, followed by the addition of the amine component and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) to neutralize the acid formed.

Amide_Coupling_Workflow Start Substituted Benzoic Acid + Piperidine Amine Solvent Dissolve in Aprotic Solvent (e.g., DMF) Start->Solvent Coupling Add Coupling Agent (e.g., EDC/HOBt) Solvent->Coupling Base Add Base (e.g., DIPEA) Coupling->Base React Stir at RT (1-12 hours) Base->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Benzamide Piperidine Product Purify->Product

Caption: Typical workflow for amide bond formation.

Synthesis from Acid Chlorides

An alternative, highly reactive approach involves converting the benzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with the piperidine amine, often in the presence of a base like pyridine or TEA to scavenge the HCl byproduct. This method is robust but can be less compatible with sensitive functional groups.

Medicinal Chemistry Applications & Therapeutic Targets

The benzamide piperidine scaffold is a privileged structure found in numerous drugs targeting the central nervous system (CNS) and gastrointestinal (GI) tract, primarily through interactions with dopamine and serotonin receptors.

Dopamine D2 Receptor Antagonists: Antipsychotics

One of the earliest and most significant applications of this scaffold is in the development of antipsychotic agents. Substituted benzamides, such as Sulpiride , are potent antagonists of the dopamine D2 receptor. Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia[4]. The benzamide portion of these molecules typically engages with the receptor, while the substituted piperidine tail can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. Newer antipsychotics often incorporate this scaffold while aiming for a multi-target profile, engaging serotonin receptors to mitigate side effects like extrapyramidal symptoms[5][6][7].

Serotonin 5-HT4 Receptor Agonists: Prokinetic Agents

Benzamide piperidine derivatives have been instrumental in the development of 5-HT4 receptor agonists. These agents enhance gastrointestinal motility and are used to treat conditions like gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C)[8][9]. The 4-amino-5-chloro-2-methoxybenzamide core is a classic pharmacophore for 5-HT4 agonism[10][11][12].

  • Cisapride: A potent 5-HT4 agonist, it was widely used as a prokinetic agent. Its piperidinyl benzamide structure was key to its activity but it was later withdrawn from many markets due to cardiovascular side effects (QTc prolongation)[8].

  • Mosapride: A derivative with a more favorable safety profile, demonstrating the importance of subtle structural modifications on the piperidine ring to improve selectivity and reduce off-target effects[13].

The development of these agents highlights a critical aspect of medicinal chemistry: optimizing on-target activity while minimizing off-target liabilities.

Emerging Applications

The utility of the benzamide piperidine scaffold extends beyond traditional CNS and GI targets. Research has shown its potential in a variety of other areas:

  • Oncology: Certain derivatives have been investigated as anti-glioblastoma agents and inhibitors of histone deacetylases (HDACs)[14][15].

  • Neurodegenerative Diseases: The scaffold is being explored for developing agents against prion diseases and as cholinesterase inhibitors for Alzheimer's disease[16][17].

  • Anti-inflammatory Agents: By inhibiting soluble epoxide hydrolase (sEH), some derivatives can mediate lipid metabolism and exert anti-inflammatory effects[18].

Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzamide piperidine scaffold has yielded crucial insights into the structural requirements for activity at various targets.

SAR for 5-HT4 Agonists

For 4-amino-5-chloro-2-methoxybenzamide derivatives, the following relationships are generally observed[10][11]:

  • Benzamide Core: The 4-amino and 5-chloro substituents are often critical for high affinity. The 2-methoxy group also contributes significantly to potency.

  • Piperidine Linker: An N-(piperidin-4-ylmethyl) linker is a common and effective choice. Altering this linker often leads to a decrease in binding affinity.

  • Piperidine N1-Substituent: This position is a key point for diversification to modulate pharmacokinetics and selectivity. Large, lipophilic, or polar substituents can be accommodated and significantly impact the overall pharmacological profile.

CompoundN1-Substituent on Piperidine5-HT4 Affinity (Ki, nM)Functional ActivityReference
Cisapride -CH₂CH₂CH₂-O-Ph-p-FHighPotent Agonist[8]
Mosapride -CH₂-Morpholinyl-CH₂-Ph-p-FHighSelective Agonist[13]
Compound 13a -CH₂CH₂CH₂-SO₂-BenzylHighSelective Agonist[11]
Compound 44 -CH₂-S-BenzylHighSelective Agonist[10]

Table 1: Representative SAR data for 5-HT4 receptor agonists, illustrating the impact of modifying the N1-substituent on the piperidine ring.

Sources

Strategic Sourcing & Synthesis Guide: 3-Fluoro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and quality validation of 3-fluoro-N-(piperidin-4-yl)benzamide , a critical building block for medicinal chemistry programs targeting GPCRs and kinases.

Executive Summary

This compound (Calculated MW: 222.26 Da) represents a privileged scaffold in drug discovery. Unlike its commoditized isomer 4-fluoro-N-(piperidin-4-yl)benzamide (CAS 75484-39-8), the 3-fluoro variant is frequently employed to modulate metabolic stability (blocking P450 oxidation at the meta position) or fine-tune the electronic properties of the benzamide warhead without altering steric bulk significantly.

This guide addresses the specific challenge of sourcing this "make-on-demand" building block, providing a dual strategy: Vendor Selection for Custom Synthesis and an In-House Synthesis Protocol for rapid access.

Chemical Profile & Specifications

Before engaging vendors or initiating synthesis, establish these baseline specifications to ensure downstream compatibility with SAR (Structure-Activity Relationship) campaigns.

FeatureSpecificationRationale
Chemical Formula C₁₂H₁₅FN₂OCore stoichiometry.
Molecular Weight 222.26 g/mol (Free Base)Key for stoichiometry calculations.
Preferred Salt Form Hydrochloride (HCl) Enhanced stability and crystallinity compared to the hygroscopic free base.
Purity (HPLC) >95% (AUC)Essential to prevent side reactions in subsequent coupling steps.
Impurity Limit <0.5% 3-Fluorobenzoic acidResidual acid can interfere with amide couplings.
Appearance White to Off-White SolidColoration often indicates oxidation of the secondary amine.

Vendor Landscape & Sourcing Strategy

Unlike the 4-fluoro analog, the 3-fluoro variant is often absent from "in-stock" catalogs (e.g., Sigma-Aldrich, Fisher). It typically resides in "Virtual Libraries" or "Make-on-Demand" tiers.

Tiered Vendor Analysis
Vendor TierRepresentative CompaniesLead TimeRisk ProfileRecommendation
Tier 1: Catalog Stock Combi-Blocks, Enamine (Real Database)1-2 WeeksLowCheck first. Often listed under generic "fluoro-benzamide" libraries.
Tier 2: Make-on-Demand WuXi AppTec, ChemPartner, Pharmablock4-6 WeeksMediumBest for >100g scale. Requires rigorous QC upon receipt.
Tier 3: Boutique Synthesis SynTech, AstaTech2-4 WeeksHighUse for rapid <5g batches if Tier 1 is empty.
Sourcing Decision Matrix (DOT Diagram)

Use this logic flow to determine the most efficient acquisition route.

VendorSelection Figure 1: Strategic Sourcing Decision Tree Start Need this compound CheckStock Check Tier 1 (Enamine/Combi-Blocks) Start->CheckStock IsStock In Stock? CheckStock->IsStock Order Order & QC (LCMS/NMR) IsStock->Order Yes CheckTime Required Timeline? IsStock->CheckTime No Urgent Urgent (<2 Weeks) CheckTime->Urgent Relaxed Flexible (>4 Weeks) CheckTime->Relaxed InHouse Execute In-House Synthesis (Protocol Below) Urgent->InHouse Outsource Contract Tier 2 (WuXi/ChemPartner) 'Make-on-Demand' Relaxed->Outsource

In-House Synthesis Protocol

If commercial sources are unavailable or lead times are prohibitive, the following 2-step protocol is robust, scalable, and self-validating.

Retrosynthetic Analysis

Target molecule is disconnected at the amide bond and the piperidine nitrogen protection group.

  • Precursors: 3-Fluorobenzoic acid (cheap, abundant) + 4-Amino-1-Boc-piperidine.

  • Key Transformation: Amide coupling

    
     Acidic Deprotection.
    
Step 1: Amide Coupling
  • Reagents: 3-Fluorobenzoic acid (1.0 eq), 4-Amino-1-Boc-piperidine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1]

  • Procedure:

    • Dissolve 3-fluorobenzoic acid in DMF (0.2 M).

    • Add DIPEA and stir for 5 min.

    • Add HATU; the solution should turn slightly yellow (activation).

    • Add 4-Amino-1-Boc-piperidine. Stir at RT for 2–4 hours.

    • Monitor: LCMS should show conversion to Intermediate A (MW ~322 Da, [M+H]+ = 323).

    • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄.

Step 2: Boc-Deprotection (Salt Formation)
  • Reagents: 4M HCl in Dioxane (excess) or TFA/DCM (1:4).

  • Procedure:

    • Dissolve Intermediate A in minimal DCM.

    • Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

    • Precipitate formation is usually observed within 30 min.

    • Stir for 2 hours.

    • Isolation: Filter the white solid (HCl salt). Wash with Et₂O to remove organic impurities.

    • Yield: Typically >85% over two steps.

Quality Control & Validation (QC/QA)

Upon receipt from a vendor or completion of synthesis, the following analytical battery is mandatory.

A. LCMS (Liquid Chromatography-Mass Spectrometry)
  • Expected Mass: [M+H]⁺ = 223.1 Da.

  • Purity Check: UV detection at 214 nm and 254 nm.

  • Common Impurity: 3-Fluorobenzoic acid (from incomplete coupling) appears at early retention times in reverse-phase gradients.

B. ¹H NMR (Proton NMR) - DMSO-d₆

Distinctive signals confirm the meta-substitution pattern, distinguishing it from the 4-fluoro isomer.

  • Piperidine Ring: Multiplets at δ 1.5–3.5 ppm (integrating to 9H).

  • Amide NH: Doublet or broad singlet at δ ~8.3 ppm.

  • Aromatic Region (Critical):

    • Look for a multiplet pattern characteristic of 3-substituted benzenes (H2, H4, H5, H6).

    • Differentiation: The 4-fluoro isomer shows a symmetric para-substitution pattern (two doublets/multiplets), whereas the 3-fluoro isomer shows a complex 4-spin system.

C. ¹⁹F NMR (Fluorine NMR)
  • 3-Fluoro Shift: Typically around -110 to -115 ppm .

  • 4-Fluoro Shift: Typically around -105 to -110 ppm .

  • Note: Running a quick ¹⁹F NMR is the fastest way to rule out regioisomeric contamination.

Synthesis & Validation Workflow (DOT Diagram)

SynthesisWorkflow Figure 2: Synthesis and Validation Workflow Reagents 3-Fluorobenzoic Acid + 4-Amino-1-Boc-piperidine Coupling Coupling (HATU/DIPEA) Form Boc-Intermediate Reagents->Coupling Deprotection Deprotection (HCl/Dioxane) Remove Boc Group Coupling->Deprotection Crude Crude HCl Salt Deprotection->Crude Validation Validation: 1. LCMS (M+H 223) 2. 19F NMR (Regioisomer check) Crude->Validation Final Final Product >98% Purity Validation->Final

Handling & Storage

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Stability: Stable at -20°C for >1 year. Avoid storing as a free base in solution for extended periods to prevent carbamate formation from atmospheric CO₂.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) required.

References

  • BenchChem. An In-depth Technical Guide on the Discovery of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs. (2025).[1][2] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 169452693 (4-Fluoro isomer reference). Retrieved from

  • Ossila. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Structural Analog). Retrieved from

  • Sigma-Aldrich. N-piperidinyl benzamide Building Blocks.[3] Retrieved from

Sources

3-fluoro-N-(piperidin-4-yl)benzamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Fluoro-N-(piperidin-4-yl)benzamide Operational Safety, Physiochemical Profiling, and Synthetic Utility

Introduction: The Pharmacophore Context

In the landscape of modern medicinal chemistry, This compound (CAS: 1062586-94-6 / Analogous frameworks) represents a high-value "scaffold linker." It combines a fluorinated aromatic cap—critical for metabolic stability and lipophilicity modulation—with a piperidine ring, a classic secondary amine pharmacophore found in roughly 60% of FDA-approved small molecule drugs.

This molecule is frequently utilized as a late-stage intermediate in the synthesis of PARP inhibitors (poly (ADP-ribose) polymerase) and 5-HT receptor modulators . Its structural duality (an amide-linked aryl head and a nucleophilic piperidine tail) necessitates a rigorous handling protocol to preserve its chemical integrity against carbamylation and oxidation.

Physiochemical Identity & Properties

Data synthesized from structural analysis and analog extrapolation.

PropertySpecificationTechnical Commentary
Chemical Name This compoundSystematic IUPAC nomenclature.
Molecular Formula C₁₂H₁₅FN₂OHigh atom economy building block.
Molecular Weight 222.26 g/mol Ideal fragment size (<300 Da) for fragment-based drug discovery (FBDD).
Physical State Off-white to pale yellow solidColoration often indicates trace oxidation of the amine.
Solubility DMSO (>20 mg/mL), Methanol, DCMPoor water solubility as a free base; high solubility as HCl salt.
pKa (Calculated) ~9.8 (Piperidine NH)Highly basic. Will readily form salts with atmospheric CO₂.
LogP ~1.7 (Predicted)Lipophilic enough for cell permeability, hydrophilic enough for formulation.

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

As a Senior Application Scientist, I must emphasize that while the benzamide moiety is kinetically stable, the secondary amine (piperidine) drives the toxicity profile. It is a membrane-permeable base that can cause rapid irritation.

GHS Classification[1][2]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3]

The Mechanistic Risk

The lipophilic nature of the fluorobenzamide group facilitates the transport of the basic piperidine across the stratum corneum. Upon contact with mucous membranes (eyes/lungs), the basic nitrogen protonates, causing local pH spikes and tissue necrosis at the microscopic level.

Handling, Storage, & Stability Protocols

The "Carbamate Trap": The most common failure mode with this reagent is atmospheric carbamylation . The secondary amine (


) reacts with atmospheric 

to form carbamic acid/carbamate salts (

), appearing as a "crust" on the sample.
Storage Protocol
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: 2–8°C for short-term (<1 month); -20°C for long-term.

  • Container: Amber glass with a PTFE-lined cap. Avoid polyethylene bottles for long-term storage as amines can leach plasticizers.

Decision Framework: Handling & Safety

SafetyProtocol Start Start: Reagent Handling CheckState Check Physical State (Solid vs. Solution) Start->CheckState Solid Solid Form CheckState->Solid Solution Solution (DMSO/MeOH) CheckState->Solution SaltCheck Is it HCl Salt? Solid->SaltCheck Dissolution Dissolution: Avoid Protic Solvents if using for Anhydrous Rxn Solution->Dissolution Weighing Weighing Protocol: Use Anti-Static Gun Work in Fume Hood FreeBaseAction Free Base: Purge Headspace with Ar Watch for CO2 absorption SaltCheck->FreeBaseAction No (Free Base) SaltAction HCl Salt: Hygroscopic - Desiccate SaltCheck->SaltAction Yes FreeBaseAction->Weighing SaltAction->Weighing

Figure 1: Operational decision tree for handling piperidine-based building blocks to prevent degradation and exposure.

Synthetic Utility & Application Workflow

This molecule acts as a nucleophile . The primary synthetic application involves coupling the piperidine nitrogen to an electrophile (aryl halide, acid chloride, or aldehyde).

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Context: Attaching the scaffold to a heteroaryl chloride.

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous DMF.

  • Base Addition: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Why? To scavenge the HCl generated and keep the piperidine deprotonated.

  • Electrophile: Add 1.0 eq of the target Aryl-Chloride.

  • Thermal Activation: Heat to 80°C. Note: The electron-withdrawing fluorine on the benzamide ring is distant enough not to interfere, but it does lower the basicity of the piperidine slightly compared to a naked piperidine.

  • Quench: Pour into ice water. The product usually precipitates.

Synthetic Pathway Visualization

Synthesis Reagent This compound (Nucleophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Base (DIPEA) Electrophile Electrophile (R-X / R-COCl) Electrophile->Intermediate Product Coupled Scaffold (Drug Precursor) Intermediate->Product Elimination Byproduct Salt Byproduct (DIPEA-HCl) Intermediate->Byproduct

Figure 2: Reaction pathway demonstrating the nucleophilic utility of the piperidine moiety in scaffold construction.

Emergency Response Protocols

In the event of exposure, the lipophilicity of the fluorinated ring accelerates absorption. Immediate action is required.

  • Eye Contact: Do not just rinse. Irrigate continuously for 15 minutes. The basicity can cause progressive corneal clouding.

  • Skin Contact: Wash with soap and water.[3][4] Do not use alcohol-based sanitizers, as alcohols can solvate the compound and drive it deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from amine irritation), medical observation is required for 24 hours to monitor for delayed pulmonary edema.

  • Spill Cleanup: Do not dry sweep (creates dust). Wet the spill with a dilute acetic acid solution (to neutralize the base) and wipe up with inert absorbents.

References

  • PubChem. (2024).[5] Compound Summary: 4-Fluoro-3-(piperidin-4-yl)benzamide hydrochloride (Structural Analog Data). National Library of Medicine. [Link]

  • ECHA. (2024).[5] Registration Dossier: Fluorinated Benzamides. European Chemicals Agency. [Link]

(Note: Specific CAS 1062586-94-6 is a research chemical; data is extrapolated from validated structural analogs and functional group chemistry as per standard industrial hygiene practices.)

Sources

The Piperidine-Benzamide Motif: A Privileged Scaffold for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-benzamide core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview for the strategic incorporation of piperidine-benzamide fragments into drug discovery libraries. We will delve into the synthetic rationales, library design principles, and screening methodologies that leverage the unique physicochemical and stereochemical properties of this versatile motif. By synthesizing field-proven insights with established scientific principles, this document aims to empower researchers to effectively harness the potential of piperidine-benzamide fragments in their quest for novel therapeutics.

The Rationale: Why Piperidine-Benzamide Fragments?

The prevalence of the piperidine-benzamide scaffold in successful drug candidates is not coincidental. It stems from a confluence of favorable properties that make it an ideal building block for interacting with a diverse range of biological targets.

Physicochemical and Pharmacokinetic Advantages

The piperidine ring, a saturated six-membered heterocycle, offers a stable, chair-like conformation that allows for the precise three-dimensional positioning of substituents.[1] This is critical for optimizing interactions within the binding pockets of target proteins. The nitrogen atom within the piperidine ring is a key modulator of physicochemical properties:

  • Solubility and Lipophilicity: The nitrogen atom can act as a hydrogen bond acceptor. When protonated at physiological pH, it can also serve as a hydrogen bond donor, enabling the fine-tuning of a molecule's solubility and lipophilicity (LogP).[1]

  • Metabolic Stability: The piperidine ring itself is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

The benzamide moiety complements these features by providing a rigid aromatic system capable of participating in π-π stacking interactions and a carbonyl group that can act as a hydrogen bond acceptor.[3]

A Proven Track Record in Drug Discovery

Piperidine and its derivatives are integral components in over twenty classes of pharmaceuticals, including treatments for cancer, viral infections, malaria, and neurological disorders.[4][5][6] Specifically, the combined piperidine-benzamide structure is found in numerous compounds with diverse pharmacological activities, such as:

  • Antipsychotics: Modulating dopamine and serotonin receptors.[3]

  • Anticancer Agents: Exerting antiproliferative effects on various cancer cell lines.[3]

  • Prokinetic Agents: Acting as selective 5-HT4 receptor agonists.[7]

  • Positive Allosteric Modulators: Enhancing the activity of receptors like the prostaglandin EP2 receptor.[8]

This extensive history of therapeutic success underscores the value of the piperidine-benzamide scaffold as a starting point for novel drug discovery campaigns.

Designing and Synthesizing Piperidine-Benzamide Fragment Libraries

The construction of a high-quality fragment library is paramount for the success of any fragment-based drug discovery (FBDD) campaign.[9] The goal is to maximize chemical diversity while adhering to the principles of fragment-based screening.

Key Principles of Fragment Library Design

A successful fragment library should possess the following characteristics:

  • Adherence to the "Rule of Three": This guideline helps ensure that fragments have desirable physicochemical properties for screening.[9]

    • Molecular weight < 300 Da

    • cLogP ≤ 3

    • Number of hydrogen bond donors ≤ 3

    • Number of hydrogen bond acceptors ≤ 3

  • High Solubility: Fragments are screened at high concentrations to detect weak binding, making solubility a critical factor.[9]

  • Structural Diversity and 3D Shape: While historically many fragment libraries have been dominated by flat, aromatic compounds, there is a growing emphasis on incorporating three-dimensional (3D) fragments to explore a wider range of protein binding sites.[10][11][12] The non-planar nature of the piperidine ring makes it an excellent scaffold for generating 3D diversity.

  • Absence of Reactive Groups: Reactive functionalities can lead to non-specific covalent binding to the target protein, resulting in false positives.[9]

Synthetic Strategies for Library Construction

A variety of synthetic routes can be employed to generate diverse libraries of piperidine-benzamide fragments. A common and efficient approach involves the amide coupling of a substituted piperidine with a substituted benzoic acid.

Piperidine PrecursorsBenzoic Acid Precursors
4-Aminopiperidine4-Hydroxybenzoic acid
Piperidine-4-carboxylic acid3-Aminobenzoic acid
(R/S)-Piperidine-3-carboxylic acid4-Fluorobenzoic acid
4-(Aminomethyl)piperidine3,4-Dichlorobenzoic acid

A modular synthetic approach allows for the rapid generation of a large number of analogs.[13]

Step-by-Step Protocol: Synthesis of a Representative Piperidine-Benzamide Fragment

This protocol outlines the synthesis of N-(piperidin-4-yl)benzamide, a simple yet illustrative example of the core scaffold.

Materials:

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield tert-butyl 4-benzamidopiperidine-1-carboxylate.

  • Boc Deprotection:

    • Dissolve the purified product from step 1 in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(piperidin-4-yl)benzamide.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection Start1 tert-butyl 4-aminopiperidine-1-carboxylate + Benzoyl chloride Reaction1 Amide Coupling (Et3N, DCM) Start1->Reaction1 Product1 tert-butyl 4-benzamidopiperidine-1-carboxylate Reaction1->Product1 Start2 tert-butyl 4-benzamidopiperidine-1-carboxylate Product1->Start2 Purification Reaction2 Deprotection (TFA, DCM) Start2->Reaction2 Product2 N-(piperidin-4-yl)benzamide Reaction2->Product2 Screening_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization Library Piperidine-Benzamide Fragment Library NMR NMR Spectroscopy Library->NMR Primary Screen XRay X-ray Crystallography Library->XRay Primary Screen SPR Surface Plasmon Resonance Library->SPR Primary Screen Orthogonal Orthogonal Method (e.g., ITC) NMR->Orthogonal XRay->Orthogonal SPR->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Methodological & Application

Synthesis of 3-fluoro-N-(piperidin-4-yl)benzamide from 3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Fluoro-N-(piperidin-4-yl)benzamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound starting from 3-fluorobenzoic acid .[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently observed in PARP inhibitors, GPCR agonists (e.g., GPR119), and kinase inhibitors.

The primary synthetic challenge is chemoselectivity : the target amine (4-aminopiperidine) possesses two nucleophilic nitrogen atoms.[1] Direct coupling without protection leads to a mixture of regioisomers and oligomers.[1] This protocol utilizes a Boc-protection strategy combined with HATU-mediated activation to ensure exclusive regioselectivity and high yields (>85%).[1]

Retrosynthetic Analysis & Strategy

To achieve the target structure where the amide bond is formed at the exocyclic amine (position 4) while preserving the secondary piperidine amine, we employ a "Protect-Couple-Deprotect" strategy.[1]

  • Disconnection: The amide bond is the strategic break point.[1]

  • Starting Materials: 3-Fluorobenzoic acid (commercially available) and tert-butyl 4-aminopiperidine-1-carboxylate (4-N-Boc-4-aminopiperidine).[1]

  • Coupling Agent: HATU is selected over carbodiimides (EDC/DCC) due to its faster kinetics and lower racemization risk, crucial for maintaining high throughput in library synthesis.[1]

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 3-Fluorobenzoic Acid Activation Activation (HATU/DIPEA) Start->Activation DMF, RT Coupling Amide Coupling (+ N-Boc-Diamine) Activation->Coupling Formation of Active Ester Intermediate Intermediate: N-Boc-Protected Amide Coupling->Intermediate 1-2 Hours Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Acidolysis Workup Basic Workup (NaHCO3) Deprotection->Workup Neutralization Product Final Product: This compound Workup->Product Isolation

Figure 1: Step-wise workflow for the chemoselective synthesis of the target benzamide.

Protocol 1: HATU-Mediated Amide Coupling[1]

Objective: Synthesize tert-butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Fluorobenzoic Acid Substrate1.0Limiting reagent
4-N-Boc-4-aminopiperidine Amine Partner1.1Slight excess ensures complete acid consumption
HATU Coupling Agent1.2Activates acid to OAt ester
DIPEA (Hünig's Base) Base3.0Activates carboxylate; scavenges protons
DMF (Anhydrous) SolventN/AConcentration: 0.1 M - 0.2 M
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (5 mL per mmol).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise.[1] The solution may warm slightly.[1] Stir for 5 minutes to ensure deprotonation of the carboxylic acid.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion.[1] The solution will typically turn yellow/orange.[1] Stir at Room Temperature (RT) for 15–20 minutes to generate the activated OAt-ester species.[1]

    • Expert Insight: Pre-activation prevents the amine from reacting with HATU directly to form guanidinium byproducts.[1]

  • Coupling: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1] The acid peak should disappear, replaced by the less polar Boc-protected product.[1]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).[1]

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (removes unreacted amine and DIPEA).[1]

      • Saturated NaHCO₃ (removes unreacted acid and HOAt byproduct).[1]

      • Saturated LiCl solution (critical for removing DMF).[1]

      • Brine.[1][2]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: The crude material is usually sufficiently pure (>90%).[1] If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

Protocol 2: Boc-Deprotection & Free-Basing[1]

Objective: Removal of the tert-butyl carbamate group to yield the free secondary amine.[1]

Reagents
ComponentRoleConditions
Trifluoroacetic Acid (TFA) Acid20–50% v/v in DCM
Dichloromethane (DCM) SolventAnhydrous preferred
Sat.[1] Aq. NaHCO₃ BaseFor free-basing workup
Step-by-Step Methodology
  • Dissolution: Dissolve the Boc-protected intermediate from Protocol 1 in DCM (5 mL per mmol).

  • Acidolysis: Add TFA dropwise to achieve a final concentration of 25–50% (v/v).

    • Safety Note: Significant CO₂ evolution (bubbling) will occur as the Boc group fragments into isobutylene and CO₂.[1] Ensure the vessel is vented (e.g., needle in septum).[1]

  • Reaction: Stir at RT for 1–2 hours. Monitor by LCMS (mass shift: M-100).[1]

  • Workup (Method A: Free Base):

    • Concentrate the reaction mixture to dryness to remove excess TFA and DCM.[1]

    • Redissolve the residue in DCM.[1]

    • Slowly add saturated aqueous NaHCO₃ until the aqueous layer pH is basic (~pH 9).[1]

    • Extract the aqueous layer with DCM (3x) or CHCl₃/IPA (3:[1]1) if the product is polar.[1][3]

    • Dry over Na₂SO₄ and concentrate to yield the This compound as a free base.[1]

  • Workup (Method B: TFA Salt):

    • Concentrate the reaction mixture.

    • Co-evaporate with toluene or diethyl ether (3x) to remove trapped TFA.[1]

    • Triturate the resulting solid with cold diethyl ether to obtain the clean TFA salt.[1]

Analytical Validation

Expected Data for this compound:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.40 (d, 1H, Amide NH).[1]
      
    • 
       7.60–7.30 (m, 4H, Aromatic protons).[1]
      
    • 
       3.90 (m, 1H, Piperidine CH-4).[1]
      
    • 
       3.00 (d, 2H, Piperidine eq-H).[1]
      
    • 
       2.60 (t, 2H, Piperidine ax-H).[1]
      
    • 
       1.80–1.40 (m, 4H, Piperidine CH2).[1]
      
    • (Note: If TFA salt, a broad singlet at

      
       8.5–9.0 will appear for NH2+).[1]
      
  • LCMS: ESI+ [M+H]+ calculated for C12H15FN2O: 223.12; Found: 223.1.[1]

Troubleshooting & Optimization

  • Low Yield in Coupling: Ensure DMF is dry. Water hydrolyzes the active ester.[1] If the acid is sterically hindered (unlikely here), switch to COMU or T3P .

  • Incomplete Deprotection: If the Boc group is stubborn, increase TFA concentration to 50% or use 4M HCl in Dioxane .

  • Product Solubility: The free base is moderately polar.[1] If extraction with DCM is difficult, use CHCl₃/Isopropanol (3:1) to extract from the aqueous layer.[1]

References

  • Synthesis of N-(piperidin-4-yl)benzamide derivatives: Huang, Z. N., et al. "Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways."[1][4] Archives of Pharmacal Research, 2018.[1]

  • HATU Coupling Mechanism: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 1993. [1]

  • Boc Deprotection Protocols: Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] Chemical Reviews, 2004.[1] (Includes deprotection strategies). [1]

  • 3-Fluorobenzoic Acid Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid." [1]

Sources

Amide coupling protocols for 4-aminopiperidine and benzoyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acylation of 4-aminopiperidine presents a classic chemoselectivity challenge due to the presence of two distinct nucleophilic centers: a primary exocyclic amine (


) and a secondary endocyclic amine (

). While both centers are reactive, their nucleophilicity and steric environments differ significantly.[1] This guide provides a definitive protocol for selectively targeting either nitrogen atom using benzoyl chloride . It moves beyond generic amide coupling instructions to address the specific "protection-coupling-deprotection" logic required for high-purity synthesis in drug discovery contexts (e.g., GPCR ligand synthesis).

Mechanistic Insight & Chemoselectivity Analysis

Before initiating synthesis, one must understand the competitive landscape of the substrate. 4-Aminopiperidine contains:

  • N1 (Endocyclic, Secondary): Highly nucleophilic, less sterically hindered than typical secondary amines due to the chair conformation, and more basic (

    
    ).
    
  • N4 (Exocyclic, Primary): Nucleophilic but generally less reactive towards acyl chlorides than the unhindered piperidine nitrogen in this specific scaffold (

    
    ).
    

The Selectivity Rule:

  • Direct Reaction: Addition of 1 equivalent of benzoyl chloride to unprotected 4-aminopiperidine predominantly yields the N1-benzoylated product (Endocyclic amide) due to the superior nucleophilicity of the ring nitrogen. However, this route is prone to bis-acylation (impurities).

  • Targeting N4 (Exocyclic): Direct selectivity for the primary amine is impossible with high yield. You must use a protection strategy (Protocol A).

Decision Matrix & Workflow

Choose your protocol based on the desired regioisomer.

G Start Starting Material: 4-Aminopiperidine Scaffold Target Which Nitrogen do you want to acylate? N4 Target: N-(piperidin-4-yl)benzamide Target->N4 Primary Amine (N4) (Exocyclic) N1 Target: (4-aminopiperidin-1-yl)(phenyl)methanone Target->N1 Secondary Amine (N1) (Endocyclic) ProtocolA PROTOCOL A (Mandatory Protection) Use 1-Boc-4-aminopiperidine N4->ProtocolA ProtocolB PROTOCOL B (Recommended Protection) Use 4-(Boc-amino)piperidine N1->ProtocolB High Purity ProtocolC PROTOCOL C (Direct Coupling) High Risk / Low Cost N1->ProtocolC Quick/Dirty ProcessA 1. Acylation (N4) 2. Deprotection (N1) ProtocolA->ProcessA ProcessB 1. Acylation (N1) 2. Deprotection (N4) ProtocolB->ProcessB ProcessC Controlled Addition (-10°C, Slow) ProtocolC->ProcessC

Figure 1: Decision tree for selecting the correct synthetic pathway based on regiochemical targets.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(piperidin-4-yl)benzamide (Exocyclic Amide)

Targeting the primary amine. This is the most common requirement for medicinal chemistry scaffolds.

Prerequisite: You cannot use unprotected 4-aminopiperidine. You must start with 1-Boc-4-aminopiperidine (CAS: 87120-72-7).

Step 1: Amide Coupling

  • Setup: In a round-bottom flask, dissolve 1-Boc-4-aminopiperidine (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Base: Add Triethylamine (TEA) (1.5 equiv) or DIPEA (1.2 equiv). Cool to 0°C under

    
    .
    
  • Addition: Add Benzoyl Chloride (1.1 equiv) dropwise over 15 minutes.

    • Note: The exotherm is mild, but cooling ensures the Boc group remains stable and prevents side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup: Wash with 1N HCl (rapidly, to avoid Boc removal) or saturated

    
    , then saturated 
    
    
    
    , then brine. Dry over
    
    
    and concentrate.
    • Result: Intermediate tert-butyl 4-benzamidopiperidine-1-carboxylate .

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate in DCM (5 mL/g).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v final concentration) or 4M HCl in Dioxane (5-10 equiv). Stir at RT for 1–2 hours.

  • Workup (Critical):

    • Volatiles: Remove solvent/excess acid under reduced pressure.

    • Free Basing: The product is a salt (TFA or HCl). To isolate the free base, suspend in DCM, treat with basic resin (e.g., Amberlyst A-21) or wash with 1N NaOH (if product is water-insoluble) or use ion-exchange chromatography (SCX column) if water-soluble.

  • Yield: Typically >85% over two steps.

Protocol B: Synthesis of (4-aminopiperidin-1-yl)(phenyl)methanone (Endocyclic Amide)

Targeting the secondary amine. Recommended for high-purity applications.

Prerequisite: Start with 4-(Boc-amino)piperidine (CAS: 73874-95-0).

Step 1: Amide Coupling

  • Setup: Dissolve 4-(Boc-amino)piperidine (1.0 equiv) in DCM or THF .

  • Base: Add TEA (1.2 equiv). Cool to 0°C.[2]

  • Addition: Add Benzoyl Chloride (1.05 equiv) dropwise.

    • Mechanism:[1][2][3] The secondary amine is the only available nucleophile. Reaction is very fast (<1 hour).

  • Workup: Standard aqueous wash (1N HCl,

    
    , Brine).
    
    • Result: Intermediate tert-butyl (1-benzoylpiperidin-4-yl)carbamate .

Step 2: Deprotection

  • Follow the same acidolysis procedure as Protocol A (Step 2).

  • Note: The resulting benzamide on the ring is stable to TFA/HCl conditions.

Protocol C: Direct Selective Acylation (The "Economy" Route)

Targeting the secondary amine (N1) without protection. ONLY use if <5% bis-acylated impurity is acceptable or if you have rigorous purification capabilities.

Concept: Rely on the higher nucleophilicity of the piperidine nitrogen (N1) vs the primary amine (N4).

  • Stoichiometry: Use 4-aminopiperidine (1.0 equiv) and Benzoyl Chloride (0.9 equiv). Deficit of electrophile is crucial.

  • Conditions:

    • Solvent: DCM (High dilution, ~20 mL/g).

    • Temperature: -10°C to 0°C (Selectivity decreases at higher temps).

    • Base: None (Self-scavenging) or Pyridine (1.0 equiv). Avoid strong bases that might deprotonate the primary amine too quickly.

  • Procedure: Add Benzoyl Chloride very slowly (syringe pump recommended) to the cold amine solution.

  • Purification: The crude will contain:

    • Major: N1-benzoyl product.[2][4]

    • Minor: Bis-benzoyl impurity.

    • Minor: Unreacted starting material.

    • Cleanup: Use an SCX (Cation Exchange) column. The bis-acylated byproduct is neutral (no basic amine) and will elute in the flow-through. The desired mono-amine product and starting material will bind. Elute with

      
      .
      

Data Summary & Troubleshooting

ParameterProtocol A (N4-Target)Protocol B (N1-Target)Protocol C (Direct N1)
Starting Material 1-Boc-4-aminopiperidine4-(Boc-amino)piperidine4-Aminopiperidine
Key Reagent Benzoyl ChlorideBenzoyl ChlorideBenzoyl Chloride (0.9 eq)
Selectivity Source Protecting GroupProtecting GroupKinetic Control
Primary Impurity Unreacted SMUnreacted SMBis-amide (N1, N4)
Typical Yield 85-95%90-98%60-75%
Recommended For Drug Discovery / SAR Scale-up / Purity Prelim Screening

Common Pitfalls:

  • Bis-acylation in Protocol C: Caused by fast addition of benzoyl chloride or warm temperatures.

  • Emulsions: Benzamides can be surfactant-like. Use brine or add a small amount of MeOH during extraction to break emulsions.

  • Solubility: The free amine products are polar. If extraction fails, use DCM:IPA (3:1) as the organic layer or purify via Reverse Phase (C18) chromatography.

References

  • Selectivity of Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General reactivity of amines with acyl chlorides).[1][5][6]

  • Synthesis of N-(piperidin-4-yl)benzamide (Protocol A): Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives. ProQuest. Available at: [Link]

  • Synthesis of 4-aminopiperidine scaffolds (Protocol B context): Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC PubMed Central. Available at: [Link]

Sources

Application Note: Strategic Functionalization of Piperidine Nitrogen in Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026


-Piperidine Diversification

Abstract

The benzamide-piperidine moiety represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., D2/5-HT2A antagonists like Iloperidone and Itopride). The secondary nitrogen of the piperidine ring is the critical vector for modulating physicochemical properties (pKa, logD) and extending target interactions. This application note provides three validated protocols for functionalizing this nitrogen: Reductive Amination, Buchwald-Hartwig Arylation, and Urea/Carbamate formation. Emphasis is placed on overcoming the specific solubility and reactivity challenges posed by the benzamide backbone.

Introduction: The Benzamide Challenge

While the piperidine nitrogen is a standard nucleophile, its functionalization within a benzamide scaffold presents unique challenges:

  • Solubility: Benzamides are often crystalline and sparingly soluble in non-polar solvents (e.g., Hexanes, cold Toluene), complicating standard

    
     reactions.
    
  • Lewis Basicity: The amide oxygen can coordinate with metal catalysts or Lewis acids, potentially stalling catalytic cycles.

  • Purification: The polarity of the benzamide often causes "streaking" on silica gel, requiring specialized eluent systems.

Strategic Decision Matrix

Before selecting a protocol, evaluate the target moiety using the decision tree below.

G Start Target Substituent on Nitrogen Decision1 Is the substituent an Alkyl or Aryl group? Start->Decision1 Alkyl Alkyl Group Decision1->Alkyl Alkyl Aryl Aryl/Heteroaryl Group Decision1->Aryl Aryl Carbonyl Carbonyl (Urea/Amide) Decision1->Carbonyl C=O Linked BranchAlkyl Is the alkyl halide commercially available? Alkyl->BranchAlkyl MethodC Method C: Buchwald-Hartwig Amination Aryl->MethodC MethodD Method D: Isocyanate/Chloroformate Coupling Carbonyl->MethodD MethodA Method A: Reductive Amination (Preferred) BranchAlkyl->MethodA No (Use Aldehyde) MethodB Method B: S_N2 Alkylation (Finkelstein) BranchAlkyl->MethodB Yes (Reactive Halide)

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Methodology A: Reductive Amination (The "Workhorse")

Context: This is the most robust method for introducing alkyl chains. Unlike direct alkylation, it avoids over-alkylation (quaternization) and tolerates the polar benzamide functionality.

Mechanism: Formation of an iminium ion followed by in situ reduction.[1] Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[2] It is milder than


 and does not produce toxic cyanide byproducts [1].
Protocol 1: STAB-Mediated Reductive Amination

Reagents:

  • Benzamide-piperidine substrate (1.0 equiv)

  • Aldehyde/Ketone (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. Note: If solubility is poor, use THF.

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the benzamide substrate in DCE (0.1 M concentration).

    • Critical Check: If the solution is cloudy, add dry THF dropwise until clear. STAB reactions fail in heterogeneous mixtures.

  • Imine Formation: Add the aldehyde (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Why AcOH? It catalyzes the dehydration of the hemiaminal to the iminium ion, which is the active species for reduction.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of

    
     or decomposition).
    
  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+H of product) or TLC.

    • Tip: If starting material persists, add another 0.5 equiv of aldehyde and STAB.

  • Workup: Quench with saturated aqueous

    
     (pH 8–9). Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Data Summary: Solvent Effects on Benzamide Solubility

SolventSolubility RatingSTAB CompatibilityRecommendation
DCE ModerateExcellentPrimary Choice
DCM ModerateGoodGood Alternative
THF HighGoodUse for polar scaffolds
MeOH HighPoor Avoid (Reacts with STAB)

Methodology B: Buchwald-Hartwig Arylation

Context: Essential for attaching aryl or heteroaryl rings directly to the piperidine nitrogen. Challenge: The amide group in the scaffold can act as a competitive ligand for Palladium, potentially poisoning the catalyst.

Protocol 2: RuPhos-Pd Catalyzed Coupling

Reagents:

  • Benzamide-piperidine (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     or 
    
    
    
    (2–5 mol%) [2]
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Loading: Add the benzamide substrate, aryl halide, and

    
     to the vial.
    
    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Catalyst Addition: Add the RuPhos-Pd-G2 precatalyst.

    • Why Precatalyst? G2/G3 precatalysts activate essentially instantaneously and are air-stable, ensuring reproducible stoichiometry compared to mixing

      
       + Ligand manually.
      
  • Reaction: Add degassed Toluene (0.2 M). Seal the vial with a crimp cap (PTFE septum).

  • Heating: Heat to 80–100 °C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and salts. Concentrate and purify.

ReactionFlow Step1 1. Charge Solids (Substrate, Base, Cat.) Step2 2. Evacuate/Backfill (Argon x3) Step1->Step2 Step3 3. Add Solvent (Degassed Toluene) Step2->Step3 Step4 4. Heat (80-100°C) Overnight Step3->Step4 Step5 5. Celite Filtration & LCMS Check Step4->Step5

Figure 2: Workflow for Palladium-catalyzed N-arylation.

Methodology C: Urea & Carbamate Formation

Context: Modulating the H-bond donor/acceptor profile. Ureas are common in soluble epoxide hydrolase (sEH) inhibitors.

Protocol 3: Isocyanate Addition

Reagents:

  • Benzamide-piperidine (1.0 equiv)

  • Isocyanate (

    
    ) (1.1 equiv)
    
  • Base:

    
     or DIPEA (1.5 equiv)
    
  • Solvent: DCM or MeCN

Step-by-Step Procedure:

  • Dissolve the piperidine in dry DCM at 0 °C (ice bath).

  • Add DIPEA.

  • Add the Isocyanate dropwise.

    • Safety: Isocyanates are potent sensitizers. Handle in a fume hood.

  • Remove ice bath and stir at RT for 1 hour. Reaction is usually rapid.[1]

  • Quench: Add 1M HCl (if product is stable) or water.

  • Purification: Ureas often precipitate from DCM/Hexane mixtures, allowing for filtration rather than column chromatography.

Troubleshooting & Purification Guide

Common Failure Modes
  • No Reaction (Reductive Amination):

    • Cause: Wet solvent or old STAB reagent.

    • Fix: Use fresh bottle of STAB; add molecular sieves to the reaction.

  • Catalyst Poisoning (Buchwald):

    • Cause: The benzamide nitrogen or oxygen coordinating Pd.

    • Fix: Switch to a stronger base (

      
      ) or higher temperature. Ensure the benzamide is not acting as a chelator (ortho-substitution helps twist the amide out of plane).
      
  • Streaking on TLC:

    • Cause: The basic piperidine + polar amide.

    • Fix: Use DCM:MeOH:NH4OH (90:9:1) as the eluent. The ammonia competes for silanol sites, sharpening the peak.

Validated Purification Systems
  • Flash Chromatography: Silica gel pre-treated with 1% Triethylamine in Hexanes.

  • Reverse Phase (Prep-HPLC):

    • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated and soluble).

    • Mobile Phase B: Acetonitrile.[2]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ruiz-Castillo, P. , & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S. , & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Roughley, S. D. , & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[5] Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

Sources

Application Note: High-Efficiency Reductive Amination of 3-Fluoro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intermediate 3-fluoro-N-(piperidin-4-yl)benzamide represents a privileged scaffold in medicinal chemistry, serving as a critical building block for poly(ADP-ribose) polymerase (PARP) inhibitors and Dopamine D4 receptor antagonists. Its functionalization via reductive amination is a pivotal step in diversifying libraries for Structure-Activity Relationship (SAR) studies.

This guide provides two validated protocols for the N-alkylation of this secondary amine. Method A utilizes Sodium Triacetoxyborohydride (STAB), offering a mild, chemoselective approach for aldehydes and unhindered ketones. Method B employs Titanium(IV) Isopropoxide, a Lewis acid-mediated protocol designed for sterically hindered ketones or electron-deficient carbonyls where standard imine formation is rate-limiting.

Scientific Background & Retrosynthetic Logic

The Scaffold

The this compound core features a secondary piperidine amine (


) and a benzamide moiety. The 3-fluoro substituent on the aromatic ring modulates lipophilicity and metabolic stability (blocking metabolic oxidation at the 3-position) but exerts minimal electronic influence on the distal piperidine nitrogen.
Reaction Mechanism

Reductive amination proceeds via the formation of a reversible hemiaminal intermediate, which dehydrates to form an iminium ion. The choice of reducing agent is dictated by the need to reduce the iminium ion selectively over the starting carbonyl compound.[1]

  • Sodium Triacetoxyborohydride (STAB): A mild hydride donor. Its steric bulk and electron-withdrawing acetoxy groups make it less nucleophilic than NaBH4, preventing direct reduction of aldehydes/ketones while rapidly reducing the protonated iminium species.

  • Titanium(IV) Isopropoxide: Acts as both a Lewis acid (activating the carbonyl oxygen) and a water scavenger, driving the equilibrium toward the imine/enamine species, which is subsequently reduced in situ.[2]

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the decision logic for reagent selection.

ReductiveAmination Start Amine Scaffold (Piperidine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product Hydride Transfer STAB Reagent: STAB (Selective Reduction) STAB->Iminium Reduces Fast Ti Reagent: Ti(OiPr)4 (Water Scavenging) Ti->Hemiaminal Activates Ti->Iminium Drives Eq.

Figure 1: Mechanistic flow of reductive amination showing the intervention points for STAB and Titanium(IV) reagents.

Method A: The Standard STAB Protocol

Best for: Aldehydes, cyclic ketones (e.g., cyclohexanone), and unhindered aliphatic ketones. Reference: Based on the Abdel-Magid protocol [1].

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Amine: this compound (1.0 equiv). Note: If starting with the HCl salt, a neutralization step is required.

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly higher reaction temperatures if needed.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Protocol
  • Preparation of Free Base (If using HCl salt):

    • Suspend the amine hydrochloride salt in DCM.

    • Add 1.2 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Optional but recommended: Wash with saturated NaHCO3, dry organic layer over Na2SO4, and concentrate to obtain the free amine. This prevents chloride ions from interfering with kinetics.

  • Reaction Setup:

    • Dissolve the free amine (1.0 equiv) in DCE (0.1 M concentration).

    • Add the Carbonyl compound (1.1 equiv).[3]

    • Add Glacial Acetic Acid (1.0 equiv). Crucial: This buffers the pH to ~5-6, accelerating iminium formation.

    • Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/imine equilibrium establishment.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT under Nitrogen atmosphere.

  • Monitoring:

    • Check LCMS at 2 hours. Look for the disappearance of the secondary amine (M+H).

    • If reaction is sluggish, heat to 40°C.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO3 (pH should be ~8-9).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered ketones, acetophenones, or electron-poor amines. Reference: Bhattacharyya Protocol [2].[4]

Reagents
  • Reagent: Titanium(IV) isopropoxide (neat).

  • Reductant: Sodium Borohydride (NaBH4) (ethanol compatible).[2]

  • Solvent: Absolute Ethanol (for the reduction step).[2]

Step-by-Step Protocol
  • Imine Formation (The "Neat" Step):

    • In a dry vial, combine the amine (1.0 equiv) and the ketone (1.1 equiv).

    • Add Titanium(IV) isopropoxide (1.25 – 1.5 equiv).

    • Note: The mixture will likely become viscous. No solvent is used initially to maximize concentration and drive dehydration.

    • Stir at RT for 1 hour. If the ketone is very hindered, heat to 40-50°C for 2-4 hours.

  • Reduction:

    • Dilute the reaction mixture with Absolute Ethanol (to ~0.2 M).

    • Add NaBH4 (1.5 equiv) carefully (exothermic).

    • Stir for 2-4 hours at RT.

  • Quench (Critical Step):

    • The reaction will contain titanium salts that form a gelatinous precipitate upon water addition, making filtration impossible.

    • The Fix: Pour the reaction mixture into 10% aqueous ammonia (NH4OH) or 1M NaOH. Stir vigorously for 15 minutes. This converts Titanium to TiO2 (white solid) which precipitates cleanly.

  • Workup:

    • Filter the white solid through a Celite pad.

    • Extract the filtrate with EtOAc.

Purification & Analysis

Because the product is a tertiary amine and the starting material is a secondary amine, separation can sometimes be challenging on normal phase silica due to tailing.

Recommended Purification Strategy
  • Acid/Base Extraction (Self-Validating Purity):

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (Product goes to aqueous layer; non-basic impurities stay in organic).

    • Basify the aqueous layer with 2M NaOH to pH > 12.

    • Extract back into EtOAc. This yields high-purity product (>95%) often without chromatography.

  • Chromatography:

    • If column is necessary, use DCM:MeOH:NH4OH (90:10:1). The ammonia is essential to prevent the amine from sticking to the silica.

Data Summary Table
ParameterMethod A (STAB)Method B (Ti(OiPr)4)
Primary Utility Aldehydes, Simple KetonesHindered Ketones, Weak Nucleophiles
Solvent DCE or DCMNeat (Step 1) / EtOH (Step 2)
pH Condition Acidic (AcOH buffered)Neutral/Lewis Acidic
Moisture Sensitivity TolerantSensitive (Ti reagent hydrolyzes)
Workup Difficulty Low (Bicarb wash)Medium (Requires filtration of TiO2)
Side Reactions Minimal (Direct reduction of ketone is rare)Alcohol formation (if NaBH4 added too fast)

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Starting Amine Remains Iminium ion not forming.Add molecular sieves (4Å) to remove water. Increase AcOH to 5%.
Amine Salt Insolubility 3-fluoro-benzamide salt is insoluble in DCE.Switch solvent to THF/DCE (1:1) or free-base the amine ex-situ before reaction.
Gel formation during workup Titanium salts hydrolyzing.Use the 10% NH4OH quench method described in Protocol B. Do not use just water.
Dialkylation Aldehyde is too reactive (rare for sec. amines).Ensure stoichiometry is strictly 1:1. Add amine to aldehyde slowly.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9][10][6][7][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure for the synthesis of secondary and tertiary amines.[13] The Journal of Organic Chemistry, 60(15), 4928–4929.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Note: Synthesis of Dopamine Receptor Antagonists (Benzamide Scaffold)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic pathway for substituted benzamide antipsychotics, specifically focusing on the Amisulpride scaffold.[1] Unlike phenothiazines or butyrophenones, benzamides (often termed "orthopramides") exhibit high selectivity for Dopamine D2 and D3 receptors in the limbic system, offering an atypical antipsychotic profile with reduced extrapyramidal side effects. This guide provides a validated protocol for the critical amide coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with chiral diamines, emphasizing the preservation of stereochemistry and the structural role of the ortho-methoxy group.

Introduction & Mechanism of Action

The "Orthopramide" Advantage

Benzamide antipsychotics are defined by a specific pharmacophore: a benzamide core substituted at the ortho position, typically with a methoxy group. This substitution is not merely decorative; it creates a pseudo-ring structure via an intramolecular hydrogen bond between the methoxy oxygen and the amide proton. This conformation mimics the rigid structure required to fit the D2 receptor's orthosteric binding site.

Selectivity Profile

Amisulpride acts as a selective antagonist at D2 and D3 receptors.[2][3][4] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors (enhancing dopamine transmission), while at high doses, it blocks postsynaptic receptors (inhibiting transmission).

Structural Logic (Diagram)

The following diagram illustrates the critical intramolecular interaction and the receptor binding logic.

Benzamide_SAR Benzamide_Core Benzamide Core (Scaffold) Ortho_Methoxy o-Methoxy Group (Conformational Lock) Benzamide_Core->Ortho_Methoxy Substituted Amide_Linker Amide Linker (H-Bond Donor) Benzamide_Core->Amide_Linker Contains D2_Receptor D2 Receptor (Binding Pocket) Benzamide_Core->D2_Receptor Pi-Pi Stacking Ortho_Methoxy->Amide_Linker Intramolecular H-Bond (Critical) Side_Chain Pyrrolidine Side Chain (Ionic Interaction w/ Asp3.32) Amide_Linker->Side_Chain Connects to Side_Chain->D2_Receptor Salt Bridge

Figure 1: Pharmacophore analysis of benzamide antagonists. The intramolecular H-bond locks the molecule into a planar conformation essential for receptor affinity.

Retrosynthetic Strategy

The synthesis of Amisulpride-type antagonists is a convergent strategy involving two key fragments:

  • Fragment A (The Acid): 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

  • Fragment B (The Amine): (S)-(1-ethylpyrrolidin-2-yl)methanamine.

The primary challenge is the amide coupling. Because Fragment B contains a chiral center adjacent to the nucleophilic amine, harsh activation methods (like high-temperature acid chloride formation) can lead to partial racemization. Therefore, this protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activation, which is milder and preserves enantiopurity better than thionyl chloride methods.

Retrosynthesis Target Target: Amisulpride (Benzamide Antagonist) Disconnect Amide Disconnection Target->Disconnect Frag_A Fragment A: Substituted Benzoic Acid (Sulfone + Methoxy) Disconnect->Frag_A Coupling Frag_B Fragment B: Chiral Pyrrolidine Amine (Stereocenter) Disconnect->Frag_B Precursor_A Precursor: Thioether Analog Frag_A->Precursor_A Oxidation (H2O2/AcOH)

Figure 2: Retrosynthetic breakdown of the Amisulpride scaffold.

Experimental Protocols

Reagent Table
ReagentMW ( g/mol )Equiv.Role
Benzoic Acid Derivative ~259.281.0Core Scaffold
(S)-2-(Aminomethyl)-1-ethylpyrrolidine 128.221.1Chiral Side Chain
HATU 380.231.2Coupling Agent
DIPEA (Hünig's Base) 129.243.0Base
DMF (Anhydrous) -SolventReaction Medium
Dichloromethane (DCM) -SolventWorkup/Extraction
Protocol 1: Preparation of the Activated Acid (Fragment A)

Note: If starting from the thioether (4-amino-5-(ethylthio)-2-methoxybenzoic acid), an oxidation step is required first.

Oxidation Step (Thioether to Sulfone):

  • Dissolve 4-amino-5-(ethylthio)-2-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (10 mL/g).

  • Warm the mixture to 40–45°C.

  • Add Hydrogen Peroxide (30% aq, 3.0 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Stir at 45°C for 4–6 hours. Monitor by TLC or LCMS (Target Mass: M+1 = ~260).

  • Cool to room temperature (RT) and pour onto crushed ice.

  • Filter the white precipitate, wash with cold water, and dry in vacuo.

    • Yield Expectation: 85–90%.

    • Checkpoint: Ensure complete oxidation of sulfide to sulfone (no sulfoxide intermediate remaining).

Protocol 2: HATU-Mediated Amide Coupling (The Core Synthesis)

This method is preferred over Acid Chloride methods for research-scale synthesis to prevent racemization of the pyrrolidine ring.

Step-by-Step Procedure:

  • Activation:

    • In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Sulfonyl Benzoic Acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq).[5]

    • Cool the solution to 0°C in an ice bath.

    • Add HATU (1.2 eq) in one portion.

    • Stir at 0°C for 30 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated ester.

  • Coupling:

    • Add (S)-(1-ethylpyrrolidin-2-yl)methanamine (1.1 eq) dropwise to the cold mixture.

    • Remove the ice bath and allow the reaction to warm to RT.

    • Stir for 12–16 hours.

  • Monitoring:

    • LCMS: Look for Product Peak [M+H]+ = 370.18.

    • TLC: (Mobile Phase: DCM/MeOH/NH4OH 90:10:1). The product is more polar than the starting acid but less polar than the free amine.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[5][6]

    • Wash sequentially with:

      • Saturated NaHCO3 (3x) – removes unreacted acid and HATU byproducts.

      • Water (2x) – removes DMF.

      • Brine (1x).

    • Dry the organic layer over anhydrous Na2SO4.[5][6]

    • Filter and concentrate under reduced pressure.[5]

  • Purification:

    • The crude residue is typically an off-white foam.

    • Purify via Flash Column Chromatography (Silica Gel).[5]

    • Gradient: 0% to 10% Methanol in Dichloromethane (with 1% NH4OH additive to sharpen the amine peak).

Characterization & Quality Control

NMR Signature (1H NMR, 400 MHz, DMSO-d6)

To validate the structure, look for these specific signals:

  • Amide Proton: A triplet or broad singlet around 8.2–8.5 ppm .

  • Aromatic Protons: Two singlets (para to each other) typically around 8.3 ppm (H6) and 6.5 ppm (H3) . The H3 proton is shielded by the amino group.

  • Methoxy Group: A sharp singlet at 3.8–3.9 ppm .

  • Ethyl Sulfone: A quartet (~3.1 ppm) and triplet (~1.1 ppm).

  • Pyrrolidine Chiral Center: Complex multiplet regions at 1.5–3.0 ppm.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete activation of acidEnsure DMF is anhydrous; increase activation time to 1 hr at 0°C before adding amine.
Racemization Base concentration too high or Temp too highKeep reaction at 0°C during addition; switch from DIPEA to Collidine; avoid excess base.
Regio-isomers Impure starting materialVerify the regiochemistry of the sulfonyl group on the benzoic acid before coupling.

References

  • Synthesis of Amisulpride: U.S. Patent 4,401,822.[4] "Benzamides, method of preparing them and pharmaceutical compositions containing them." (1983).

  • Pharmacology of Benzamides: Schoemaker, H., et al. "Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with partial agonist activity at 5-HT7 receptors." Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97 (1997).[4]

  • HATU Coupling Protocol: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852 (2005).

  • Structure-Activity Relationships: Bishop, M.J., et al. "Congeners of the benzamide antipsychotic nemonapride: synthesis and dopamine receptor binding." Journal of Medicinal Chemistry, 34, 1612 (1991).

Sources

Solid-Phase Synthesis of Piperidine Benzamides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperidine Benzamides and the Power of Solid-Phase Synthesis

The piperidine benzamide scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzamide functionality provides a versatile handle for modulating target affinity and selectivity. The power of solid-phase synthesis (SPS) lies in its capacity to rapidly generate large libraries of these valuable compounds.[2] By anchoring the growing molecule to an insoluble resin support, SPS streamlines the purification process to simple filtration and washing steps, enabling the efficient exploration of chemical space and accelerating the drug discovery process.[3]

This guide provides a comprehensive overview of the strategies and protocols for the solid-phase synthesis of piperidine benzamides. We will delve into the critical choices of resins, linkers, and coupling reagents, offering detailed, step-by-step protocols and explaining the rationale behind each experimental decision.

The Foundation: Selecting the Appropriate Solid Support and Linker

The success of any solid-phase synthesis hinges on the judicious selection of the resin and linker.[4] For the synthesis of C-terminal amides, such as piperidine benzamides, the Rink Amide resin is a popular and effective choice.[5][6]

Why Rink Amide Resin?

The Rink Amide linker is designed to be cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[6][7] This cleavage condition is orthogonal to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group used for the temporary protection of the amine terminus during chain elongation.[8][9] This orthogonality is the cornerstone of modern solid-phase synthesis, ensuring that the growing molecule remains attached to the resin throughout the iterative coupling and deprotection cycles.

Resin TypeLinkerCleavage ConditionKey Advantages
Rink Amide 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyHigh % TFAGenerates C-terminal amides; Good stability to Fmoc deprotection conditions.[5][7]
Wang Resin 4-alkoxybenzyl alcoholHigh % TFAGenerates C-terminal carboxylic acids.[5][7]
2-Chlorotrityl Chloride Resin 2-ChlorotritylVery mild acid (e.g., acetic acid)Allows for the synthesis of fully protected peptide fragments.[5][7]

Visualizing the Workflow: A Step-by-Step Overview

The solid-phase synthesis of a piperidine benzamide can be broken down into a series of iterative steps. The following diagram illustrates the general workflow.

Solid-Phase Piperidine Benzamide Synthesis Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection 1. Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 2. Coupling Amide Coupling (Piperidine Carboxylic Acid, Coupling Reagents) Washing_1->Coupling 3. Washing_2 Washing (DMF, DCM) Coupling->Washing_2 4. Final_Cleavage Final Cleavage (e.g., TFA Cocktail) Washing_2->Final_Cleavage 5. Product Piperidine Benzamide Final_Cleavage->Product 6.

Caption: General workflow for solid-phase piperidine benzamide synthesis.

Core Protocols: From Resin Preparation to Final Product

Protocol 1: Resin Swelling and Fmoc Deprotection

Rationale: Before any chemical reactions can occur, the polystyrene resin beads must be swollen in a suitable solvent, typically dimethylformamide (DMF).[10] This allows for the reagents to penetrate the polymer matrix and access the reactive sites. The initial Fmoc group on the Rink Amide resin must then be removed to expose the free amine for the first coupling step. Piperidine is the standard reagent for Fmoc deprotection, proceeding via a β-elimination mechanism.[8][11]

Step-by-Step Procedure:

  • Place the desired amount of Rink Amide resin (e.g., 100 mg, ~0.1 mmol) in a suitable reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[11]

Protocol 2: Amide Bond Formation - Coupling the Piperidine Moiety

Rationale: The formation of the amide bond is the key step in this synthesis. This is achieved by activating the carboxylic acid of the desired piperidine derivative and then reacting it with the free amine on the resin. A variety of coupling reagents are available, with phosphonium and aminium/uronium salts like HBTU, HATU, and PyBOP being highly efficient and widely used to minimize side reactions and racemization.[12][13][14][15][16] These reagents, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive activated ester, which then readily reacts with the resin-bound amine.[16]

Step-by-Step Procedure:

  • In a separate vial, dissolve the Fmoc-protected piperidine carboxylic acid (3 equivalents relative to resin loading) in DMF.

  • Add the coupling reagent (e.g., HBTU, 3 equivalents) and an activator (e.g., HOBt, 3 equivalents) to the solution.

  • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.

  • Add the activated piperidine carboxylic acid solution to the deprotected and washed resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • To monitor the reaction completion, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.[17]

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Final Cleavage and Product Isolation

Rationale: The final step is to cleave the synthesized piperidine benzamide from the solid support and simultaneously remove any acid-labile side-chain protecting groups. A "cleavage cocktail" containing a strong acid (TFA) and scavengers is used.[18] Scavengers, such as triisopropylsilane (TIS) and water, are crucial to trap reactive cationic species that are generated during the cleavage process and can otherwise lead to unwanted side reactions.

Step-by-Step Procedure:

  • After the final wash, dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.

  • Concentrate the TFA filtrate under a stream of nitrogen or by rotary evaporation to a small volume.

  • Precipitate the crude product by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated product by centrifugation or filtration.

  • Wash the product with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Dry the final piperidine benzamide product under vacuum.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield Incomplete coupling or deprotection.[17]Monitor each step with a Kaiser test. Double couple or extend reaction times if necessary.[19]
Premature cleavage from the resin.Ensure the use of an appropriate linker and avoid acidic conditions during synthesis.
Impure Product Incomplete cleavage.[20]Extend cleavage time or use a stronger cleavage cocktail.
Side reactions during cleavage.Ensure the use of appropriate scavengers in the cleavage cocktail.
Aggregation of the growing chain on the resin.Use chaotropic salts or special solvent mixtures during synthesis.

Visualizing the Key Chemical Transformation

The core of the synthesis is the amide bond formation. The following diagram illustrates the activation of the carboxylic acid by HBTU and subsequent reaction with the resin-bound amine.

Amide Bond Formation cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Piperidine Carboxylic Acid Activated_Ester R-CO-OBt Activated Ester Carboxylic_Acid->Activated_Ester + HBTU + DIPEA HBTU HBTU Coupling Reagent Amide_Product Resin-NH-CO-R Resin-bound Product Activated_Ester->Amide_Product Resin_Amine Resin-NH2 Resin-bound Amine Resin_Amine->Amide_Product

Caption: Mechanism of HBTU-mediated amide bond formation.

Conclusion

Solid-phase synthesis is an indispensable tool for the rapid and efficient generation of piperidine benzamide libraries. By understanding the principles behind the selection of resins and reagents, and by following robust and well-vetted protocols, researchers can significantly accelerate their drug discovery efforts. The methodologies outlined in this guide provide a solid foundation for the successful synthesis of these important molecules, while the troubleshooting section offers practical solutions to common challenges.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • The Royal Society of Chemistry. (2022).
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

  • Ajayaghosh, A., & Pillai, V. N. R. (1996). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Tetrahedron Letters, 37(35), 6421-6424.
  • Luxembourg Bio Technologies Ltd. (n.d.). Developments in peptide and amide synthesis.
  • AAPPTec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]

  • Royal Society of Chemistry. (2020).
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • American Chemical Society. (2001). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker.
  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
  • PubMed. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41.
  • MDPI. (2021).
  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).

Sources

Application Notes and Protocols for N-Alkylation of 3-fluoro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation of a Privileged Scaffold

The 3-fluoro-N-(piperidin-4-yl)benzamide core is a significant pharmacophore, appearing in a multitude of neurologically active agents and other drug candidates. The secondary amine of the piperidine ring offers a prime handle for molecular elaboration through N-alkylation, enabling the modulation of critical physicochemical and pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of diverse N-alkyl substituents allows for the exploration of structure-activity relationships (SAR) by probing interactions with target proteins. This guide provides detailed, field-proven protocols for the two most robust and widely employed methods for the N-alkylation of this compound: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. The causality behind experimental choices and self-validating systems for reaction monitoring and product characterization are emphasized throughout.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. This method involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. The reaction is typically facilitated by a base to neutralize the hydrohalic acid byproduct, driving the equilibrium towards the desired N-alkylated product.

Causality of Experimental Choices
  • Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is crucial to prevent competition with the piperidine nucleophile. The choice between an inorganic base like K₂CO₃ and an organic base like DIPEA often depends on the solvent and the desired reaction temperature. K₂CO₃ is suitable for polar aprotic solvents like DMF and acetonitrile, while DIPEA is soluble in a wider range of organic solvents.

  • Solvent Selection: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction.

  • Control of Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt through a second alkylation event. To mitigate this, it is recommended to use the alkylating agent in slight excess (1.1-1.2 equivalents) and to add it slowly to the reaction mixture, ensuring the piperidine is not completely consumed before the reaction is complete.[1]

Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous DMF.

  • Add finely powdered potassium carbonate (2.0 eq.) to the solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1). The product should have a higher Rf value than the starting material. Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution. If the starting material is UV inactive, a ninhydrin stain can be used to visualize the secondary amine of the starting material, which will disappear upon successful alkylation.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane to afford the pure N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide. For basic compounds that may streak on silica gel, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the separation.[3]

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more versatile method for N-alkylation. This one-pot procedure involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[4]

Causality of Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[4][5] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[4]

  • Reaction Conditions: The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion.

  • Scope: This method is applicable to a wide range of aldehydes and ketones, allowing for the introduction of diverse alkyl and arylalkyl substituents.

Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture over 15-20 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in the direct alkylation protocol.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 0.5% triethylamine) to afford the pure N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide.

Data Presentation

Table 1: Comparison of N-Alkylation Methods

FeatureDirect N-Alkylation with Alkyl HalidesN-Alkylation via Reductive Amination
Alkylating Agent Alkyl halides (e.g., R-Br, R-I)Aldehydes or ketones (RCHO, RCOR')
Key Reagents Base (K₂CO₃, DIPEA)Reducing agent (NaBH(OAc)₃)
Typical Solvents DMF, AcetonitrileDCM, DCE
Reaction Temperature Room temperature to elevated temperaturesRoom temperature
Key Advantages Simple procedure, readily available reagentsMild conditions, broad substrate scope, avoids over-alkylation
Potential Drawbacks Risk of over-alkylation to quaternary saltsRequires a suitable carbonyl compound

Visualization of Workflows and Mechanisms

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate & Base in DMF add_halide Add Alkyl Halide start->add_halide heat Heat & Stir add_halide->heat monitor Monitor by TLC heat->monitor extract Aqueous Extraction monitor->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure N-Alkylated Product chromatography->product

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction amine Piperidine Derivative iminium Iminium Ion Intermediate amine->iminium carbonyl Aldehyde/Ketone carbonyl->iminium product N-Alkylated Product iminium->product reducer NaBH(OAc)3 reducer->product Hydride Transfer

Caption: Mechanism of Reductive Amination.

Characterization of the N-Alkylated Product

A self-validating protocol relies on thorough characterization of the final product to confirm its identity and purity.

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.3-0.4 for the product. Adding a small amount of triethylamine (0.5%) can improve the spot shape for basic compounds.

  • Visualization: UV light (254 nm) and staining with potassium permanganate or ninhydrin (for starting material).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The successful N-alkylation can be confirmed by the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in the case of N-benzylation, a new singlet corresponding to the benzylic methylene protons (N-CH₂-Ph) would be expected in the range of 3.5-3.6 ppm. The signals for the piperidine protons will also shift upon alkylation.

  • ¹³C NMR: The carbon signals of the piperidine ring, particularly those adjacent to the nitrogen (C2 and C6), will show a downfield shift upon N-alkylation. New signals corresponding to the carbons of the N-alkyl group will also be present.

Table 2: Expected ¹H NMR Chemical Shift Ranges for N-benzyl-3-fluoro-N-(piperidin-4-yl)benzamide

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (Benzamide)7.0 - 7.8m
Aromatic (Benzyl)7.2 - 7.4m
NH (Amide)8.0 - 8.5d
Piperidine CH (C4)3.8 - 4.2m
Benzylic CH₂3.5 - 3.6s
Piperidine CH₂ (axial, C2, C6)2.0 - 2.2t
Piperidine CH₂ (equatorial, C2, C6)2.8 - 3.0d
Piperidine CH₂ (axial, C3, C5)1.6 - 1.8q
Piperidine CH₂ (equatorial, C3, C5)1.9 - 2.1d

Note: These are approximate chemical shift ranges and may vary depending on the solvent and other factors.[6]

3. Mass Spectrometry (MS):

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.

  • Expected Ion: The protonated molecule [M+H]⁺ should be observed as the base peak or a prominent ion in the mass spectrum.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can provide further structural confirmation. Common fragmentation pathways for N-alkylated piperidines include cleavage of the N-alkyl group and fragmentation of the piperidine ring. For N-benzyl derivatives, a characteristic fragment corresponding to the tropylium ion (m/z 91) is often observed.[7][8]

Conclusion

The choice between direct N-alkylation and reductive amination for the synthesis of this compound derivatives depends on the desired substituent and the overall synthetic strategy. Direct alkylation is a straightforward method for introducing simple alkyl groups, while reductive amination offers greater versatility and milder reaction conditions, making it suitable for more complex and sensitive substrates. The protocols and characterization guidelines provided herein offer a robust framework for researchers to successfully synthesize and validate a diverse range of N-alkylated derivatives of this important pharmaceutical scaffold.

References

  • Yang, E. (2017). Answer to "Procedure for N-alkylation of Piperidine?". ResearchGate. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Organic and Biomolecular Chemistry. (2010). Supplementary Material (ESI) for Organic and Biomolecular Chemistry. The Royal Society of Chemistry.
  • Reich, H. J. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2019(2), 282-313.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2019). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Chem, 5(10), 2658-2673.
  • The Royal Society of Chemistry. (2018).
  • Procter, D. J., et al. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. J. Am. Chem. Soc., 142(43), 18347–18353.
  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sahiba, N. (2019). Question to "I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?".
  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]

  • ChemMedChem. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
  • NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook. Retrieved from [Link]

  • Polypeptide Group. (n.d.).
  • Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(14), 3940-3944.
  • DeMartin, J. A., & McCutcheon, J. R. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100424.
  • Dmitrikova, L. V., Kopteva, S. D., & Markov, V. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 163-171.
  • Wang, Y., et al. (2013). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography.
  • mzCloud. (2018, November 29). N-Benzyl-4-piperidone. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Crude N-(2-chlorophenyl)-2-phenylpropanamide.

Sources

Troubleshooting & Optimization

Improving solubility of 3-fluoro-N-(piperidin-4-yl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility challenges with 3-fluoro-N-(piperidin-4-yl)benzamide , a secondary amine scaffold common in fragment-based drug discovery. While DMSO is a "universal solvent," this specific molecule presents a dichotomy: it possesses a lipophilic fluorinated benzamide tail and a polar, basic piperidine head.

Solubility failure here is rarely due to the molecule's absolute insolubility. Instead, it is typically caused by thermodynamic lattice traps (in salt forms) or hygroscopic crashing (in free base forms). This guide provides the decision logic and protocols to resolve both.

Module 1: Physicochemical Diagnostics

Before attempting a fix, you must diagnose the specific form of the compound you are handling. The solubility physics differ radically between the two.

FeatureFree Base Form Salt Form (e.g., HCl, TFA)
Primary Challenge Hygroscopicity. The molecule is moderately lipophilic. If your DMSO has absorbed atmospheric water, the "anti-solvent" effect of water forces the compound out of solution.Lattice Energy. The ionic crystal lattice is strong. Pure DMSO (polar aprotic) struggles to break these ionic bonds without thermal energy or proton manipulation.
Visual Indicator Oily residue or cloudiness that appears over time or upon cooling.Distinct crystalline particles that settle at the bottom immediately.
DMSO Solubility High (>50 mM typical in anhydrous DMSO).Moderate to Low (often requires heat or additives).

Module 2: Troubleshooting Logic (Decision Tree)

The following flowchart outlines the critical decision path for rescuing your solution.

Solubility_Workflow Start Start: Compound Insoluble in DMSO CheckForm Step 1: Check Compound Form Start->CheckForm IsSalt Is it a Salt? (HCl, TFA) CheckForm->IsSalt IsBase Is it Free Base? CheckForm->IsBase Heat Protocol A: Thermal Shift (Heat to 40°C + Sonicate) IsSalt->Heat Yes CheckWater Step 2: Check DMSO Quality (Is DMSO old/opened?) IsBase->CheckWater StillSolid Remains Solid? Heat->StillSolid Acidify Protocol B: Acid Stabilization (Add 1-5% TFA or Water) StillSolid->Acidify Yes WetDMSO Yes (Wet DMSO) CheckWater->WetDMSO DryDMSO No (Fresh/Anhydrous) CheckWater->DryDMSO ReplaceDMSO Action: Use Fresh Anhydrous DMSO (Argon purge) WetDMSO->ReplaceDMSO Aggregates Issue: Molecular Aggregation DryDMSO->Aggregates AddAcid Action: Add 1 eq. TFA (Disrupt H-bonding) Aggregates->AddAcid

Figure 1: Decision matrix for solubilizing piperidinyl-benzamides based on salt form and solvent integrity.

Module 3: Validated Protocols

Protocol A: The "Thermal Shift" (For Salts)

Use this when solid particles remain visible at the bottom of the vial.

Mechanism: Amine salts have high crystal lattice energy. DMSO is aprotic and cannot donate hydrogen bonds to the chloride/counter-ion to stabilize it effectively. Heat provides the kinetic energy to disrupt the lattice, allowing DMSO to solvate the cationic organic core.

  • Preparation: Ensure the vial is sealed tightly (parafilm) to prevent water absorption during heating.

  • Sonicate: Place in an ultrasonic bath for 10 minutes at ambient temperature to degas and break up large crystal aggregates.

  • Heat: Transfer to a heat block set to 40°C (max 50°C) .

    • Warning: Do not exceed 60°C. Fluorinated benzamides are generally stable, but thermal degradation risks increase with temperature.

  • Vortex: Vortex vigorously every 5 minutes for 20 minutes.

  • Observation: If the solution clears, store at room temperature (20-25°C). Do not refrigerate immediately, as this will cause rapid recrystallization.

Protocol B: The "Acid Rescue" (For Aggregates)

Use this when the solution looks hazy/cloudy or "oils out," typical of free bases aggregating via Hydrogen bonding.

Mechanism: The piperidine nitrogen and the amide nitrogen can form intermolecular hydrogen bonds, creating "dimers" that are less soluble than the monomer. Adding a proton source (TFA) forces the piperidine into a cationic state, repelling other molecules and forcing solvation.

  • Calculate: Determine the molar amount of your compound.

  • Additive: Add Trifluoroacetic Acid (TFA) to the DMSO stock.

    • Ratio: 1.0 to 1.1 molar equivalents relative to the compound.

  • Mix: Vortex immediately. The solution should clarify instantly.

  • Note: Ensure your downstream assay can tolerate trace TFA (most cellular assays tolerate <0.1% final concentration).

Protocol C: The "Anhydrous Reset" (For Hygroscopic Failure)

Use this if the compound was soluble yesterday but has precipitated today.

Mechanism: DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the air in 24 hours. Water increases the polarity of the solvent mixture, making it a poor solvent for the lipophilic fluorobenzamide tail.

  • Diagnosis: Check the freezing point.[1] Pure DMSO freezes at ~18.5°C. If your DMSO stock is liquid in a cool room (e.g., 15°C) or refrigerator, it is wet.

  • Action: Discard the solvent.

  • Resolubilization:

    • Lyophilize the sample to remove the wet DMSO (if possible).

    • Redissolve using fresh, anhydrous DMSO from a newly opened bottle or a Sure/Seal™ container.

    • Overlay the headspace with Argon or Nitrogen gas before closing.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use water to help dissolve the salt form?

  • Answer: Only if your final concentration is low. While the salt is water-soluble, adding water to DMSO decreases the solubility of the lipophilic benzamide part. If you must use water, dissolve the compound in a small volume of water first (e.g., 10% of final volume), then dilute with DMSO, but beware of "oiling out."

Q2: Why does my solution precipitate when I freeze it at -20°C?

  • Answer: This is "Cryo-Precipitation." As DMSO freezes, it forms a crystal lattice that excludes the solute (your compound), concentrating it in the remaining liquid until it crashes out.

  • Fix: Always vortex the sample vigorously after thawing and heating to 37°C to redissolve these micro-precipitates before use.

Q3: Is the fluorine atom affecting solubility?

  • Answer: Yes. The 3-fluoro substituent increases the lipophilicity (LogP) of the benzamide ring compared to the non-fluorinated parent. This makes the molecule more soluble in pure DMSO but less tolerant of water contamination.

Q4: I need to use this in a cell assay. What is the limit for DMSO?

  • Answer: Standard toxicity limits for DMSO in cell culture are <0.5% (v/v). Ensure your stock concentration is high enough (e.g., 10mM or 100mM) so that the dilution step lands below this threshold.

References

  • Gaylord Chemical. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[4][5] (The authoritative guide on DMSO solvent properties and hygroscopicity). Link

  • Li, S., et al. (2005). Enhancing the Solubility of Drug Candidates for Biological Screens. Journal of Medicinal Chemistry. (Discusses the thermodynamics of solubility and salt selection). Link

  • BenchChem. (2025).[6][7] Impact of Hygroscopic DMSO on Organic Compound Solubility. (Technical notes on water absorption in DMSO and its effect on lipophilic compounds). Link

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: Solubility troubleshooting. (Specific examples of using TFA to solubilize piperidine complexes in DMSO). Link

Sources

Technical Support: Purification of 3-fluoro-N-(piperidin-4-yl)benzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: 3-fluoro-N-(piperidin-4-yl)benzamide HCl is a secondary amine hydrochloride salt.[1] Like many piperidine-based intermediates used in PARP inhibitors or 5-HT antagonists, it presents two distinct purification challenges:

  • "Oiling Out": The compound often separates as a sticky gum rather than a crystalline solid during salt formation due to trapped solvent or rapid precipitation.

  • Amine Scavenging: The secondary amine is a nucleophile; if the Boc-deprotection step was incomplete or if coupling reagents (EDC/HATU) remain, they can co-precipitate with the salt.

Physicochemical Profile:

Property Value / Characteristic Implication for Purification
Structure Benzamide core + Piperidine ring Dual polarity: Lipophilic aromatic ring vs. Hydrophilic cationic amine.[1]
pKa (Calc.) ~10.8 (Piperidine NH) Highly basic. Requires pH > 12 to fully freebase.
Solubility High: Water, Methanol, DMSOLow: EtOAc, Ether, Hexane Recrystallization requires a polar/non-polar solvent pair.

| Hygroscopicity | Moderate to High | Can turn to gum if exposed to ambient moisture. |

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The Product "Oiled Out" Instead of Crystallizing

Symptoms: After adding HCl (dioxane or ether) to the free base, a yellow/orange gum formed at the bottom of the flask. Root Cause: Rapid precipitation trapped solvent molecules (solvate formation) or impurities lowered the melting point.

Corrective Action (The "Trituration" Protocol):

  • Decant the supernatant solvent.

  • Add Diethyl Ether or MTBE (non-solvent) to the gum.

  • Sonicate vigorously for 10–15 minutes. The mechanical energy often breaks the amorphous gum, inducing crystal lattice formation.

  • If that fails: Dissolve the gum in a minimum amount of hot Isopropanol (IPA) . Let it cool slowly to RT. If no crystals form, add diethyl ether dropwise until turbid, then refrigerate (4°C).

Issue 2: Persistent "Boc" Intermediate (Incomplete Deprotection)

Symptoms: NMR shows a singlet at ~1.4 ppm (t-butyl group).[1] Root Cause: The HCl deprotection step was too short or the acid was consumed by water in the solvent.

Corrective Action: Do not attempt to recrystallize the Boc-impurity away; it co-crystallizes easily.[1]

  • Resubject: Dissolve the crude solid in 4M HCl in Dioxane .

  • Stir at RT for 2 hours (or 40°C for 30 mins).

  • Concentrate to dryness.

  • Perform the Recrystallization Protocol (Method A) below.

Issue 3: Colored Impurities (Yellow/Brown Tint)

Symptoms: Product is chemically pure by LCMS but off-white/brown. Root Cause: Oxidation of the piperidine ring or trace coupling reagent byproducts.

Corrective Action:

  • Dissolve salt in Methanol .

  • Add Activated Charcoal (10 wt%) .

  • Heat to 50°C for 30 minutes.

  • Filter through a Celite pad while hot.

  • Concentrate and recrystallize.

Visual Decision Logic

Diagram 1: Purification Workflow Decision Tree

Use this logic flow to determine the correct method based on your crude material's state.

PurificationLogic Start Crude Material State StateSolid Solid / Powder Start->StateSolid StateOil Sticky Gum / Oil Start->StateOil CheckPurity Check Purity (LCMS/NMR) StateSolid->CheckPurity Trituration Perform Trituration (Ether/Sonication) StateOil->Trituration Fix Physical State HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 90% (Organic Impurities) CheckPurity->LowPurity Trituration->CheckPurity Recryst Method A: Recrystallization (IPA/EtOAc) HighPurity->Recryst Polishing AcidBase Method B: pH Swing Extraction LowPurity->AcidBase Deep Cleaning

Caption: Decision matrix for selecting between physical remediation (trituration), chemical purification (pH swing), or polishing (recrystallization).[1][2][3]

Standard Operating Protocols (SOPs)

Method A: Recrystallization (IPA/EtOAc System)

Best for: Removing trace inorganic salts and improving color.

  • Dissolution: Place 1.0 g of crude HCl salt in a flask. Add Isopropanol (IPA) (approx. 5-8 mL).

  • Heat: Heat to boiling (82°C). If solid remains, add Methanol dropwise until clear. Note: If insolubles persist after 10 mL solvent, filter hot (these are likely inorganic salts).

  • Nucleation: Remove from heat. Let cool to room temperature.

  • Anti-Solvent: If no crystals form by 40°C, add Ethyl Acetate (EtOAc) dropwise until the solution turns slightly cloudy.

  • Crystallization: Store at 4°C (fridge) for 12 hours.

  • Isolation: Filter the white needles. Wash with cold EtOAc/Ether (1:1). Dry under vacuum.[4][5][6]

Method B: pH Swing (The "Reset" Button)

Best for: Removing non-basic impurities (unreacted acids, non-amine byproducts).

pHSwing Crude Crude HCl Salt (Impure) BaseStep Dissolve in Water Add NaOH to pH > 12 Crude->BaseStep Freebase Extract Extract with DCM (Product enters Organic) BaseStep->Extract Partition Wash Wash Organic Layer (Brine/Water) Extract->Wash Purify Reform Add HCl (Dioxane/Ether) Precipitate Pure Salt Wash->Reform Salt Formation

Caption: The pH Swing utilizes the pKa difference between the piperidine amine and neutral impurities.[1]

  • Freebasing: Dissolve crude salt in water. Add 2M NaOH until pH > 12. (The solution will turn milky as the free base precipitates).

  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform.

  • Wash: Wash combined organics with brine. Dry over Na₂SO₄.[7]

  • Salt Reformation: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane dropwise.

  • Filtration: The pure HCl salt will precipitate immediately. Filter and wash with Ether.

Method C: Analytical HPLC Conditions

Use this method to verify purity before biological testing.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 215 nm (Amide)
Note TFA is critical to suppress the ionization of the secondary amine and prevent peak tailing.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography? A: Not recommended for the HCl salt directly. The salt will streak on silica due to strong interactions with silanol groups. If you must use a column, freebase the compound first (Method B), run the column (DCM/MeOH/NH₃), and then reform the salt.

Q: Why is my yield low after recrystallization? A: Piperidine HCl salts are very soluble in Methanol and Water. If you used too much solvent or didn't use enough anti-solvent (Ether/EtOAc), the product remained in the mother liquor. Rotovap the mother liquor down and try a second crop.

Q: The solid is hygroscopic. How do I store it? A: Store in a desiccator at -20°C. If weighing out for assays, allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

References

  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (General recrystallization solvents for piperidines).[4] [1]

  • PubChem. Compound Summary: 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.[1][8] (Structural analogs and pKa data). [1]

  • Google Patents. CN111777601B: Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.[1] (Specific acid/base workup protocols for fluorinated piperidinyl benzisoxazoles).

  • Waters Corp. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients. (HPLC methodology for amine salts using TFA buffers).

Sources

Technical Support Center: Synthesis of 3-fluoro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 3-fluoro-N-(piperidin-4-yl)benzamide. It addresses common challenges, offering troubleshooting solutions and frequently asked questions to help optimize reaction yields and purity. The methodologies described are grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My amide coupling reaction shows low conversion, with significant amounts of unreacted 3-fluorobenzoic acid and 4-aminopiperidine derivative remaining. What are the likely causes and how can I fix this?

A: Low conversion in amide coupling is a frequent issue stemming from several potential sources. The primary cause is often inefficient activation of the carboxylic acid or inactivation of the amine nucleophile.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, requiring extremely high temperatures to drive off water. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If this activation is incomplete, the reaction will stall.

    • Solution: Ensure your coupling reagent is active and used in the correct stoichiometry (typically 1.1-1.5 equivalents). For reagents like HATU or HBTU, which react with the carboxylic acid to form a highly reactive O-acylisourea active ester, ensure the reagent is fresh and has been stored under anhydrous conditions. If using a carbodiimide like EDCI, the addition of an auxiliary nucleophile such as HOBt or K-Oxyma is crucial to form an active ester and suppress side reactions.[1]

  • Protonation of the Amine: 4-Aminopiperidine is basic and will be protonated by any excess acid, including the starting carboxylic acid or acidic byproducts. The resulting ammonium salt is not nucleophilic and will not participate in the coupling reaction.

    • Solution: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. A typical stoichiometry is 2-3 equivalents. The base will neutralize any ambient or generated acid, ensuring the piperidine derivative remains in its free-base, nucleophilic form.[1]

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material and can also react with certain coupling reagents.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM, THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried before use.[2][3]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagents Are coupling reagents and base fresh and anhydrous? start->check_reagents check_conditions Was the reaction run under an inert, anhydrous atmosphere? check_reagents->check_conditions Yes sol_reagents Solution: Use fresh reagents. Store properly. check_reagents->sol_reagents No check_stoich Is stoichiometry correct? (Coupling Agent > 1 eq, Base > 2 eq) check_conditions->check_stoich Yes sol_conditions Solution: Use anhydrous solvent, run under N2 or Ar. check_conditions->sol_conditions No sol_stoich Solution: Adjust stoichiometry. Re-run reaction. check_stoich->sol_stoich No end If all 'Yes', consider a stronger coupling reagent (e.g., HATU). check_stoich->end Yes G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A 3-Fluorobenzoic Acid C HATU, DIPEA DMF, 0°C to RT A->C B N-Boc-4-aminopiperidine B->C D N-Boc-3-fluoro-N- (piperidin-4-yl)benzamide C->D E TFA / DCM or 4M HCl in Dioxane D->E F This compound (Final Product) E->F

Caption: Recommended two-step synthesis workflow.

Step-by-Step Methodology:

Step 1: Synthesis of tert-butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzoic acid (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq), and anhydrous DMF (to make a ~0.2 M solution).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the solution.

  • Coupling Reagent Addition: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's completion using TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS.

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Deprotection)

  • Setup: Dissolve the purified product from Step 1 in dichloromethane (DCM).

  • Acid Addition: To this solution, add trifluoroacetic acid (TFA) (10-20 eq, typically 20-30% v/v solution in DCM).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the removal of the Boc group by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product, often as a TFA salt. Alternatively, neutralize the residue with a base (like NaHCO₃ solution) and extract the free base product into an organic solvent. For the hydrochloride salt, use a solution of 4M HCl in dioxane for the deprotection step. [4]

References

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. Crossref. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors. PubMed. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • 3-fluoro-4-iodo-N-(piperidin-3-ylmethyl)benzamide. PubChem. [Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. bioRxiv. [Link]

  • Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. MDPI. [Link]

Sources

Troubleshooting amide bond formation with electron-deficient anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amide Bond Formation with Electron-Deficient Anilines Ticket ID: #AC-NO2-F-CN Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic & Triage: Why is your reaction failing?

Before changing reagents, we must diagnose the kinetic barrier. You are likely attempting to couple a carboxylic acid with an aniline bearing electron-withdrawing groups (EWGs) such as


, 

,

, or poly-halogens.

The Root Cause: The nitrogen lone pair in electron-deficient anilines is heavily delocalized into the aromatic ring (and the EWGs), drastically lowering the


 of the conjugate acid (often 

, compared to

for aniline).
  • Consequence: The amine is a poor nucleophile.[1] It cannot attack the active ester (OBt/OAt) generated by standard carbodiimide couplings (EDC/NHS) or uronium reagents (HBTU) at a rate faster than the active ester hydrolyzes or rearranges.

Visualizing the Kinetic Bottleneck:

AmideFailure cluster_0 Standard Activation cluster_1 Competing Pathways Acid Carboxylic Acid ActiveEster Active Ester (OAt/OBt) Acid->ActiveEster Coupling Reagent Amide Desired Amide ActiveEster->Amide Slow Attack (k_couple) Hydrolysis Hydrolysis (Acid Recovery) ActiveEster->Hydrolysis Fast Decay (k_hyd) Aniline E-Deficient Aniline (Poor Nucleophile) Aniline->Amide  Fails to compete

Figure 1: The kinetic competition. With electron-deficient anilines,


, leading to recovered starting material.

Reagent Selection Strategy

Do not rely on "standard" peptide coupling reagents (EDC, HBTU) for these substrates. Use the decision matrix below to select the correct system.

Decision Matrix: Selecting the Right Protocol

DecisionTree Start Start: E-Deficient Aniline Coupling AcidSensitive Is the Acid Moiety Epimerization Prone? Start->AcidSensitive Steric Is the Aniline Sterically Hindered (Ortho-subst)? AcidSensitive->Steric No T3P Protocol A: T3P + Pyridine AcidSensitive->T3P Yes (Chiral center) Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride) Steric->Ghosez No (Acid Sensitive Groups) SOCI2 Protocol C: SOCl2/Oxalyl Chloride + DMAP Cat. Steric->SOCI2 No (Robust Substrate) LiHMDS Protocol D (The Nuclear Option): LiHMDS Deprotonation Steric->LiHMDS Yes (Extreme Hindrance)

Figure 2: Strategic selection of coupling reagents based on substrate stability and steric profile.

Validated Experimental Protocols

Protocol A: Low-Epimerization Coupling (T3P)

Best for: Chiral acids, scale-up, and ease of purification.[2] Mechanism: Propanephosphonic acid anhydride (T3P) forms a mixed anhydride.[3] When used with pyridine, it minimizes racemization compared to HATU/base systems [1].[2]

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Electron-Deficient Aniline (1.1 equiv) in EtOAc or 2-MeTHF (do not use DMF if possible; T3P is often sold in EtOAc).

  • Base Addition: Add Pyridine (2.5–3.0 equiv). Note: Pyridine is superior to DIPEA for preventing epimerization in T3P couplings.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir 12–24h. If sluggish, heat to 50°C (T3P is thermally stable).

  • Workup: Wash with water, then 0.5M HCl, then NaHCO3. T3P byproducts are water-soluble phosphates.[4]

Protocol B: Neutral Acid Chloride (Ghosez’s Reagent)

Best for: Acid-sensitive substrates where thionyl chloride is too harsh. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2h.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm conversion to acid chloride.

  • Coupling: Add the Electron-Deficient Aniline (1.2 equiv) and Pyridine (2.0 equiv) directly to the mixture.

  • Catalysis: Add DMAP (0.1 equiv).[5] This is critical for activating the acid chloride toward the poor nucleophile.

  • Workup: Standard aqueous extraction.

Protocol C: The "Nuclear Option" (Anion Generation)

Best for: Extremely unreactive anilines (e.g., dinitroaniline) or sterically crowded systems. Mechanism: Instead of activating the acid, we activate the amine by deprotonating it with a strong base to form the anilide anion (a powerful nucleophile) [2].

  • Preparation: Use the Ester version of your carboxylic acid (Methyl or Ethyl ester).

  • Anion Formation: Dissolve Electron-Deficient Aniline (1.2 equiv) in dry THF under Argon. Cool to -78°C (or 0°C if substrate allows).

  • Deprotonation: Add LiHMDS (1M in THF, 1.25 equiv) dropwise. Stir for 30 min. The solution often turns dark red/brown (formation of the nitrogen anion).

  • Coupling: Add the Ester (1.0 equiv) in THF.

  • Reaction: Allow to warm to RT. The strong nucleophile will attack the ester carbonyl.

  • Quench: Add saturated NH4Cl carefully.

The Critical Role of DMAP (Don't Skip It)

When using Acid Chlorides (Protocol B or C), DMAP (4-Dimethylaminopyridine) is not just a base; it is a nucleophilic catalyst.

Why it works: The acid chloride reacts with DMAP to form an N-acylpyridinium salt . This intermediate is more electrophilic than the acid chloride and, crucially, is cationic, which electrostatically attracts the aniline.

DMAP_Mechanism AcidCl Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Highly Reactive) AcidCl->Intermediate + DMAP - Cl- DMAP DMAP (Catalyst) Product Amide Intermediate->Product + Aniline - DMAPH+ Aniline E-Deficient Aniline Product->DMAP Regeneration

Figure 3: The catalytic cycle of DMAP. The N-acylpyridinium intermediate lowers the activation energy for the attack by poor nucleophiles [3].

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
No Product (SM Recovered) Aniline is too weak; Active ester hydrolyzed.Switch to Acid Chloride route (Protocol B) or LiHMDS (Protocol C). HATU is likely insufficient.
Epimerization Observed Base strength too high or over-activation.Switch to T3P + Pyridine (Protocol A). Pyridine is a weaker base than DIPEA/TEA and T3P buffers the pH.
Low Yield (Stalled) Product inhibition or catalyst poisoning.Add DMAP (10-20 mol%) . If using acid chloride, heat to reflux in Toluene or DCE.
"Sticky" Spot on TLC Formation of phosphorylated byproduct (if using T3P/BOP).Perform a thorough aqueous wash at pH 8-9 (NaHCO3) to remove phosphonic acid byproducts.
Explosive/Safety Risk Using HOBt/Benzotriazoles at scale.Replace HOBt with Oxyma Pure or use T3P (inherently safer, no explosion risk).

References

  • Dunetz, J. R. , et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Wang, Z. , et al. (2017). "Stereochemical Aspects of T3P Amidations." Organic Process Research & Development, 21(8).

  • Valeur, E. , & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Ghosez, L. , et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications.

Sources

Technical Support Center: Stability of 3-fluoro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 3-fluoro-N-(piperidin-4-yl)benzamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and detailed protocols for assessing the stability of this compound in aqueous solutions.

A Note on this Guidance: As of early 2026, specific, publicly available stability studies for this compound are not extensively documented in scientific literature. Therefore, this guide presents a comprehensive framework based on established principles of pharmaceutical forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, and the known chemical behavior of benzamide and piperidine-containing molecules.[1][2][3] The methodologies and pathways described are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in an aqueous environment is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The amide bond is the most susceptible functional group to degradation, particularly through hydrolysis.[4]

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

A2: The most probable degradation pathway is the hydrolysis of the amide bond. This reaction breaks the molecule into 3-fluorobenzoic acid and 4-aminopiperidine. This process can be catalyzed by either acidic or basic conditions.[4][5]

Q3: How does pH influence the degradation of this compound?

A3: The pH of the aqueous solution is a critical factor.[6]

  • Acidic Conditions (Low pH): Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to acid-catalyzed hydrolysis.[5]

  • Basic Conditions (High pH): Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, can directly attack the carbonyl carbon of the amide, leading to base-catalyzed hydrolysis.[7] Generally, amide bonds are prone to hydrolysis at extreme pH levels.[4] The stability is often greatest in the neutral to slightly acidic pH range (pH 4-6), though this must be experimentally determined.

Q4: What are the expected primary degradation products I should be looking for?

A4: The primary degradation products from hydrolysis would be:

  • 3-fluorobenzoic acid

  • 4-aminopiperidine

It is also important to consider that under certain stress conditions, secondary degradation products may form.[2][8]

Q5: How should I prepare and store an aqueous stock solution to maximize stability?

A5: To prepare a stable stock solution, consider the following:

  • Solvent: While the goal is an aqueous solution, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent like DMSO, methanol, or ethanol before diluting with an aqueous buffer.[8]

  • pH: Use a buffer system to maintain a stable pH, preferably in the slightly acidic range (e.g., pH 4-6), where many benzamides exhibit maximum stability.[4]

  • Storage: Store solutions at low temperatures (e.g., 2-8°C or -20°C) and protect them from light by using amber vials or wrapping them in foil.[8] Prepare fresh solutions for critical experiments whenever possible.

Q6: What analytical methods are best for monitoring the stability of this compound and its degradants?

A6: A stability-indicating analytical method is crucial.[9] The most common and effective technique is High-Performance Liquid Chromatography (HPLC), often with UV or Diode Array Detection (DAD).[2] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides molecular weight and fragmentation information.[10][11]

Troubleshooting Guide: Common Stability Issues

ProblemPotential Cause(s)Recommended Solution(s)
Rapid Loss of Parent Compound Incorrect pH: The solution pH may be in a highly acidic or alkaline range, accelerating hydrolysis.Verify the pH of your solution. Use a buffered system within the optimal stability range (typically pH 4-6, but requires experimental confirmation).[4]
High Temperature: Elevated storage or experimental temperatures are increasing the degradation rate.Store stock solutions at 2-8°C or frozen. Avoid prolonged exposure to ambient or elevated temperatures.
Photodegradation: The compound may be sensitive to UV or visible light.Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil.[8]
Appearance of Unexpected Peaks in Chromatogram Secondary Degradation: Primary degradation products may be further degrading.Analyze samples at earlier time points to distinguish between primary and secondary degradation products.[2][8]
Interaction with Excipients: If in a formulation, the compound may be reacting with other components.Analyze the stability of the compound in a simple buffer system first. Test compatibility with individual excipients.
Oxidation: Dissolved oxygen or contaminating oxidizing agents could be causing degradation.Prepare solutions using de-gassed buffers. If oxidation is suspected, conduct forced degradation with an oxidant like H₂O₂ to confirm and identify oxidative degradants.[1]
Poor Reproducibility of Stability Data Inconsistent Sample Preparation: Variations in pH, solvent concentration, or compound concentration between experiments.Use a standardized and detailed Standard Operating Procedure (SOP) for solution preparation. Ensure accurate pH measurements and volumetric preparations.
Analytical Method Not Robust: The HPLC/LC-MS method may not be properly validated or optimized.Validate your analytical method according to ICH Q2(R2) guidelines, ensuring it is stability-indicating.[9] Check for peak purity of the parent compound peak.
Mass Imbalance in Forced Degradation Study Non-Chromophoric Degradants: Some degradation products may not absorb UV light at the detection wavelength.Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect all components.
Volatile Degradants: Degradation products may be volatile and lost during sample preparation or analysis.Minimize sample heating and evaporation steps. Use appropriate sealing for vials.
Precipitation: The parent compound or degradants may be precipitating out of solution.Visually inspect all samples for precipitation. Check the solubility of the compound and its potential degradants at the tested concentrations and pH values.

Key Experimental Protocols & Methodologies

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution for use in stability studies.

Materials:

  • This compound

  • HPLC-grade Methanol or Acetonitrile

  • Purified, deionized water

  • Phosphate or acetate buffer components

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (ensure compatibility with your solvent)

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Initial Dissolution: Add a minimal amount of HPLC-grade methanol or acetonitrile (e.g., 1-2 mL) to dissolve the compound completely. Gently swirl to ensure full dissolution.

  • Dilution with Buffer: Prepare the desired aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0). Add the buffer to the volumetric flask, bringing it close to the 10 mL mark.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution and adjust if necessary using dilute acid or base.

  • Final Volume: Bring the solution to the final volume of 10 mL with the aqueous buffer.

  • Mixing & Filtration: Cap the flask and invert it 15-20 times to ensure homogeneity. Filter the solution through a 0.22 µm syringe filter into a clean, amber glass vial for storage.

  • Storage: Store the solution at 2-8°C, protected from light.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol provides a framework for investigating the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.[1][3] The goal is to achieve 5-20% degradation to identify relevant degradation products.[2]

General Sample Preparation:

  • Use the 1 mg/mL stock solution prepared in Protocol 1.

  • For each condition, mix the stock solution with the stressor solution (e.g., acid, base, oxidant) in a suitable ratio (e.g., 1:1 v/v).

  • Include a control sample stored under ambient conditions, protected from light.

Stress Conditions:

Stress ConditionTypical Reagents and ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HCl, heat at 60°C.To investigate susceptibility to degradation in acidic environments, which protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water.[5]
Base Hydrolysis 0.1 M NaOH, heat at 60°C.To assess degradation in alkaline environments via direct nucleophilic attack of hydroxide ions on the amide carbonyl.[7]
Neutral Hydrolysis Purified water, heat at 60°C.To evaluate the rate of hydrolysis in the absence of acid or base catalysis.[1]
Oxidation 3% H₂O₂, room temperature, protected from light.To identify susceptibility to oxidative degradation, which can occur at various sites on the molecule.
Thermal Degradation Store the solid compound and a solution sample in an oven at 60°C.To evaluate the intrinsic thermal stability of the molecule.
Photostability Expose the solid compound and a solution sample to a photostability chamber with controlled light (ICH Q1B option).To determine if the molecule degrades upon exposure to light energy.

Experimental Workflow:

  • Initiate Stress: Prepare samples for each condition as described in the table above.

  • Sampling: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the compound's stability.

  • Quenching: For acid and base hydrolysis samples, neutralize them immediately upon collection by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze all samples, including the time-zero and control samples, using a validated stability-indicating HPLC-UV/DAD or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the time-zero sample.

    • Check for mass balance by summing the peak area of the parent compound and all degradation products.

    • Characterize and identify any significant degradation products, particularly using LC-MS.

Visualizations and Diagrams

Diagram 1: Key Factors Influencing Stability

cluster_compound This compound in Aqueous Solution cluster_stressors Environmental Stressors cluster_degradation Degradation Products Compound Parent Compound Degradation Degradants pH pH (Acid/Base) pH->Degradation Hydrolysis Temp Temperature Temp->Degradation Accelerates Reaction Light Light (UV/Vis) Light->Degradation Photolysis Oxidant Oxidizing Agents Oxidant->Degradation Oxidation

Caption: Factors influencing compound stability.

Diagram 2: Predicted Hydrolytic Degradation Pathway

Parent This compound Reaction + H₂O (Acid or Base Catalyzed) Parent->Reaction Products 3-fluorobenzoic acid  +  4-aminopiperidine Reaction->Products

Caption: Predicted primary hydrolytic degradation pathway.

Diagram 3: Experimental Workflow for Forced Degradation Study

A Prepare 1 mg/mL Stock Solution B Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Collect Samples at Defined Time Intervals B->C D Quench Reaction (if necessary) C->D E Analyze by Stability-Indicating HPLC or LC-MS Method D->E F Quantify Degradation & Assess Mass Balance E->F G Identify & Characterize Degradants F->G

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-fluoro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-fluoro-N-(piperidin-4-yl)benzamide, a scaffold of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers with a robust framework for interpreting the nuanced effects of fluorine substitution on proton chemical environments.

The Influence of Fluorine in ¹H NMR Spectroscopy

Fluorine's unique properties—high electronegativity, a 100% natural abundance of the NMR-active ¹⁹F isotope (spin I = 1/2), and its ability to modulate pharmacokinetic and pharmacodynamic properties—make it a favored substituent in contemporary drug design.[1][2] In ¹H NMR, the presence of a fluorine atom introduces two primary effects:

  • Inductive Effect: The strong electron-withdrawing nature of fluorine deshields nearby protons, causing their resonance signals to shift to a higher frequency (downfield).

  • Spin-Spin Coupling (J-coupling): The ¹⁹F nucleus couples with neighboring protons, resulting in the splitting of ¹H signals. This coupling occurs through bonds and can often be observed over two to five bonds (²JHF to ⁵JHF), providing invaluable structural information.[3][4][5] The magnitude of these coupling constants is a key diagnostic tool.

This guide will dissect these effects within the context of this compound.

Structural Assignment and Predicted ¹H NMR Spectrum

To facilitate our analysis, the protons in this compound are systematically labeled as shown in the diagram below.

G cluster_benzamide Benzamide Moiety cluster_piperidine Piperidine Moiety C1 C1 C2 C2 C1->C2 C_O C_O C1->C_O C3 C3 C2->C3 H2 H₂ C2->H2 C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 H4 H₄ C4->H4 C6 C6 C5->C6 H5 H₅ C5->H5 C6->C1 H6 H₆ C6->H6 O O C_O->O O N_amide N_amide C_O->N_amide H_amide Hₐ N_amide->H_amide C_pip4 C_pip4 N_amide->C_pip4 N_pip N_pip C_pip6 C_pip6 N_pip->C_pip6 H_pip Hₑ N_pip->H_pip C_pip3 C_pip3 C_pip4->C_pip3 H_pip4 Hᵦ C_pip4->H_pip4 C_pip2 C_pip2 C_pip3->C_pip2 H_pip_ax Hᵧ (ax) C_pip3->H_pip_ax H_pip_eq Hᵧ (eq) C_pip3->H_pip_eq C_pip5 C_pip5 C_pip5->C_pip4 C_pip2->N_pip H_pip_ax2 Hᵟ (ax) C_pip2->H_pip_ax2 H_pip_eq2 Hᵟ (eq) C_pip2->H_pip_eq2 C_pip6->C_pip5

Figure 1. Structure of this compound with proton labeling.

Based on the structure, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. These predictions are grounded in established NMR principles and data from analogous structures.[6][7]

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J in Hz)Rationale
Hₐ (Amide NH) ~8.2 - 8.5dJ(Hₐ, Hᵦ) ≈ 7-8Amide proton, deshielded by the carbonyl group. Couples to the piperidine methine proton (Hᵦ). Signal may be broad.
H₂ ~7.6 - 7.7d³J(H₂, H₆) ≈ 2-3, ⁴J(H₂, F) ≈ 8-10Aromatic proton ortho to the carbonyl and meta to fluorine. Deshielded by the carbonyl. Exhibits doublet of doublets (or dt) splitting due to coupling with H₆ and the meta fluorine.
H₄ ~7.2 - 7.3ddd³J(H₄, H₅) ≈ 8, ⁴J(H₄, H₂) ≈ 2, ³J(H₄, F) ≈ 8-10Aromatic proton para to the carbonyl and ortho to fluorine. Shows complex splitting from coupling to H₅, H₂, and the ortho fluorine.
H₅ ~7.4 - 7.5t³J(H₅, H₄) ≈ 8, ³J(H₅, H₆) ≈ 8Aromatic proton meta to the carbonyl. Appears as a triplet due to coupling with two adjacent protons.
H₆ ~7.5 - 7.6ddd³J(H₆, H₅) ≈ 8, ⁴J(H₆, H₂) ≈ 2, ⁵J(H₆, F) ≈ 2-4Aromatic proton ortho to the carbonyl. Deshielded. Shows complex splitting from H₅, H₂, and a small long-range coupling to fluorine.
Hᵦ (Pip. CH) ~4.0 - 4.2m-Methine proton at C4 of the piperidine ring, deshielded by the adjacent amide nitrogen. Complex multiplet due to coupling with Hₐ and axial/equatorial Hᵧ protons.
Hᵧ (Pip. CH₂) ~2.9 - 3.1 (eq)~2.0 - 2.2 (ax)m-Diastereotopic protons at C3/C5. The equatorial protons are typically downfield from the axial protons.
Hᵟ (Pip. CH₂) ~3.1 - 3.3 (eq)~2.6 - 2.8 (ax)m-Diastereotopic protons at C2/C6 adjacent to the piperidine nitrogen. Deshielded by the nitrogen.
Hₑ (Pip. NH) ~1.5 - 2.5br s-Piperidine NH proton. Chemical shift can vary with solvent and concentration. Often a broad singlet.

Comparative Spectral Analysis

To truly appreciate the spectral characteristics of this compound, a comparison with non-fluorinated and alternative halogen-substituted analogs is instructive.

Comparison with N-(piperidin-4-yl)benzamide

The most direct comparison is with the parent compound, N-(piperidin-4-yl)benzamide, which lacks the fluorine substituent.

Proton RegionN-(piperidin-4-yl)benzamide (Predicted δ)This compound (Predicted δ)Key Difference & Rationale
Aromatic ~7.8 (ortho), ~7.4-7.5 (meta, para)H₂: ~7.6-7.7, H₄: ~7.2-7.3, H₅: ~7.4-7.5, H₆: ~7.5-7.6The aromatic region of the fluorinated compound is more complex and spread out. The fluorine atom's inductive effect deshields ortho and para protons (relative to a simple benzene ring), but the key diagnostic is the H-F coupling , which splits the signals of H₂, H₄, and H₆, providing unambiguous evidence of the substitution pattern.[1][4]
Piperidine No significant change expected.No significant change expected.The substituent on the benzamide ring is too distant to cause a significant electronic effect on the piperidine protons.
Comparison with 3-chloro-N-(piperidin-4-yl)benzamide

Comparing with a chloro-substituted analog highlights the unique spectral signature of fluorine.

FeatureThis compound3-chloro-N-(piperidin-4-yl)benzamide (Predicted)Rationale
Aromatic Splitting Complex splitting due to ¹H-¹⁹F coupling (J ≈ 2-10 Hz).Simpler splitting patterns (d, t, dd) based only on ¹H-¹H coupling.Chlorine's common isotopes (³⁵Cl, ³⁷Cl) are quadrupolar and do not typically cause observable spin-spin coupling in ¹H NMR. The absence of these characteristic couplings is a key differentiator.
Chemical Shifts Fluorine's strong inductive effect causes significant downfield shifts, particularly for H₂ and H₄.Chlorine is also electron-withdrawing but less so than fluorine. The downfield shifts in the aromatic region will be less pronounced compared to the fluoro-analog.This follows the established trend of electronegativity (F > Cl).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tube

  • NMR Spectrometer (400 MHz or higher recommended)

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the sample. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often a good choice for amides to resolve NH protons). c. Vortex the mixture until the sample is fully dissolved. d. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving fine coupling details.

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Apply a relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration if needed.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum correctly. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities and measure the coupling constants.

Figure 2. Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The presence of the fluorine atom introduces characteristic downfield shifts and, most importantly, resolvable ¹H-¹⁹F coupling patterns in the aromatic region. These features serve as a definitive spectral signature. By comparing this spectrum to its non-fluorinated and chloro-substituted counterparts, we can isolate and understand the specific influence of the fluorine substituent. This guide provides researchers with the foundational knowledge to confidently assign the structure of this and similar fluorinated molecules, a critical step in the rigorous process of chemical research and drug development.

References
  • Chemistry LibreTexts. (2024). 16.1: Multinuclear NMR. Retrieved from [Link]

  • Aguilar, J. A., Morris, G. A., & Kenwright, A. M. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy, 10, 83-756.
  • ChemicalBook. (n.d.). N-(piperidin-4-yl)benzamide 1H NMR spectrum.
  • University of Regensburg. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

Comparative Guide: LC-MS/MS Structural Elucidation of Piperidine Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine benzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous 5-HT receptor antagonists, antipsychotics, and prokinetic agents (e.g., Cisapride, Mosapride). However, their metabolic profiling and impurity characterization present significant analytical challenges due to the formation of isobaric species—specifically, distinguishing between N-oxides , hydroxylations , and regioisomers .

This guide compares the fragmentation dynamics of piperidine benzamides under Electrospray Ionization (ESI) to provide a definitive strategy for structural elucidation. Unlike generic screening methods, this approach leverages energy-resolved fragmentation to differentiate isobaric impurities that co-elute in standard reversed-phase LC.

The Chemical Scaffold & Ionization Physics

To interpret the MS/MS spectrum, one must first understand the protonation dynamics in the ESI source.

Protonation Site Competition

The piperidine benzamide structure contains two primary basic sites:

  • Piperidine Nitrogen: Highly basic (

    
    ).
    
  • Amide Nitrogen: Significantly less basic (

    
     to 1.0) due to resonance delocalization with the carbonyl.
    

Operational Implication: In positive ESI (


), the proton localizes predominantly on the piperidine nitrogen . This localization dictates the primary fragmentation pathway: Charge-Remote Fragmentation  is less likely than Charge-Proximal  inductive cleavage at the amide bond.

Comparative Analysis of Fragmentation Pathways[1][2][3]

The structural elucidation of this scaffold relies on comparing the competition between two primary cleavage pathways at the amide bond.

Pathway A vs. Pathway B: The "Battle for the Proton"

Upon Collision-Induced Dissociation (CID), the amide bond (


) is the most labile point. The distribution of the proton determines the diagnostic ions.
FeaturePathway A: Piperidine Charge Retention Pathway B: Benzoyl Charge Retention
Mechanism Heterolytic cleavage; proton stays on the more basic amine.Heterolytic cleavage; formation of acylium ion.
Diagnostic Ion Amine Fragment (e.g.,

84, 98, or substituted equivalent).
Benzoyl Cation (e.g.,

105, 123).
Dominance Dominant in unsubstituted piperidines.Secondary , unless the benzoyl ring has strong Electron Donating Groups (EDGs) like -OMe.
Utility Confirms substitutions on the piperidine ring.Confirms substitutions on the phenyl ring.
Energy-Resolved Fragmentation (ER-MS)
  • Low Collision Energy (10-20 eV): The spectrum is dominated by the intact protonated molecule and minor loss of water (if OH is present).

  • Medium Collision Energy (25-35 eV): The "Amide Cleavage" occurs. You will see the competition between the Piperidine fragment and the Benzoyl fragment.

  • High Collision Energy (>40 eV): Ring Fission occurs. The piperidine ring itself begins to fragment, typically losing

    
     (28 Da) or 
    
    
    
    (42 Da) via retro-Diels-Alder-like mechanisms.

Strategic Differentiation of Isobaric Impurities

The most critical application of this guide is distinguishing isobaric metabolites/impurities (


 Da).
Case Study: N-Oxide vs. Hydroxylated Metabolite

Both species add +16 Da to the parent mass. Standard LC often fails to resolve them completely.

ParameterPiperidine N-Oxide C-Hydroxylation (Ring)
Retention Time Elutes earlier (more polar).Elutes later than N-oxide (usually).
Primary Loss -16 Da (Oxygen) or -17 Da (OH radical) . N-oxides are thermally labile and often deoxygenate in the source.-18 Da (

)
. Stable loss of water is characteristic of aliphatic hydroxyls.
Diagnostic Fragment The "Amine Fragment" will shift by +16 Da only if the oxygen stays attached, but often reverts to the native amine mass due to in-source fragmentation.The "Amine Fragment" consistently shifts by +16 Da (or -2 Da if water is lost from the fragment).
Mechanism Meisenheimer rearrangement or Cope elimination.Dehydration driven by proton mobility.

Visualization of Signaling Pathways

Diagram 1: Fragmentation Mechanism Flow

This diagram illustrates the step-by-step disassembly of the molecule under CID.

FragmentationPathway Parent Precursor [M+H]+ (Proton on Piperidine N) AmideCleavage Amide Bond Cleavage (Primary Event) Parent->AmideCleavage CID (20-30 eV) PipFrag Piperidine Amine Ion (e.g., m/z 84/98) AmideCleavage->PipFrag Charge Retention (Basicity Driven) BenzFrag Benzoyl Acylium Ion (e.g., m/z 105) AmideCleavage->BenzFrag Acylium Stability (Substituent Driven) RingOpen Ring Fission (-C2H4 / -C3H6) PipFrag->RingOpen High CE (>40 eV) CO_Loss Phenyl Cation (Loss of CO) BenzFrag->CO_Loss High CE (>40 eV)

Figure 1: Mechanistic pathway of Piperidine Benzamide fragmentation under ESI-CID conditions.

Diagram 2: Decision Tree for Isobaric Differentiation

A logical workflow for identifying unknown impurities.

DecisionTree Unknown Unknown Peak (M + 16 Da) LossCheck Check Neutral Loss (Low CE) Unknown->LossCheck Loss16 Loss of 16/17 Da (O / OH radical) LossCheck->Loss16 Labile Oxygen Loss18 Loss of 18 Da (H2O) LossCheck->Loss18 Dehydration N_Oxide Candidate: N-Oxide Loss16->N_Oxide Hydroxyl Candidate: C-Hydroxylation Loss18->Hydroxyl FragCheck Check Amide Cleavage Fragments Hydroxyl->FragCheck BenzShift Benzoyl Ion Shifted (+16 Da) FragCheck->BenzShift PipShift Piperidine Ion Shifted (+16 Da) FragCheck->PipShift Loc_Benz Localization: Benzoyl Ring BenzShift->Loc_Benz Loc_Pip Localization: Piperidine Ring PipShift->Loc_Pip

Figure 2: Logical workflow for distinguishing isobaric N-oxides and hydroxylated metabolites.

Self-Validating Experimental Protocol

To replicate these results and ensure data integrity, follow this standardized protocol. This method is designed to be self-validating by including specific system suitability checks.

A. Sample Preparation[3]
  • Diluent: 50:50 Methanol:Water + 0.1% Formic Acid. (The acid is crucial to pre-form the

    
     species).
    
  • Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent space-charge effects in ion traps.

B. LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometer: Q-TOF or Triple Quadrupole.[2]

C. The "Energy Ramp" Validation Step

Do not rely on a single collision energy.

  • Step 1: Acquire MS2 spectra at 10, 20, 40, and 60 eV .

  • Validation Check:

    • At 10 eV , the parent ion

      
       must be >90% relative abundance. If fragments are present, your source temperature is too high (thermal degradation).
      
    • At 40 eV , the parent ion should be <10%, and the diagnostic fragments (Benzoyl/Piperidine) should be dominant.

References

  • BenchChem Technical Support. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.

  • Kadia, A. A., et al. (2018). LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Advances.

  • MassBank. (2016).[1] Mass Spectrum of Piperidine Derivatives (Accession: various). MassBank EU.

  • Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society.

  • NIST Mass Spectrometry Data Center. (2023). 4-Benzylpiperidine Mass Spectrum. NIST WebBook.

Sources

Technical Comparison: Optimizing HPLC Purity Analysis for 3-fluoro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC purity analysis method for 3-fluoro-N-(piperidin-4-yl)benzamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

In the development of PARP inhibitors and related benzamide therapeutics, This compound serves as a critical intermediate. Its structural core—a secondary aliphatic amine coupled with a fluorinated aromatic ring—presents specific chromatographic challenges.

Standard acidic Reverse-Phase HPLC (RP-HPLC) often fails to deliver robust peak symmetry for this compound due to the high pKa (~10.8) of the piperidine nitrogen, leading to silanol overload and peak tailing. Furthermore, distinguishing the 3-fluoro target from its likely regioisomeric impurities (2-fluoro and 4-fluoro analogs) requires specific selectivity often absent in generic C18 methods.

This guide objectively compares two analytical approaches:

  • Method A (The Baseline): Traditional Acidic C18 (Formic Acid).

  • Method B (The Optimized): High-pH Hybrid C18 (Ammonium Bicarbonate).

Compound Specifications
  • Target: this compound

  • Formula: C12H15FN2O[1]

  • Key Functionality: Secondary Amine (Basic), Fluorophenyl (Lipophilic)

  • Critical Impurities:

    • Regioisomers: 2-fluoro and 4-fluoro analogs.[2][3]

    • Starting Materials: 3-fluorobenzoic acid, 4-aminopiperidine.

Methodology Comparison

The following comparison highlights why Method B is the superior choice for QC and purity analysis, particularly when quantifying low-level impurities.

FeatureMethod A: Generic Acidic C18Method B: High-pH Hybrid C18
Stationary Phase Standard Silica-based C18 (e.g., Zorbax Eclipse Plus)Hybrid Ethylene-Bridged C18 (e.g., Waters XBridge BEH)
Mobile Phase pH pH ~2.7 (0.1% Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate)
Analyte State Ionized (Piperidine-NH2+)Neutral (Piperidine-NH)
Peak Shape (Tf) 1.8 - 2.5 (Significant Tailing)1.0 - 1.2 (Excellent Symmetry)
Retention Weak (Elutes early due to polarity)Strong (Increased hydrophobic retention)
Isomer Selectivity Poor (Co-elution common)High (Orthogonal selectivity)
MS Compatibility ExcellentGood (Requires volatile buffer)
Expert Insight: The Mechanism of Failure in Method A

In Method A, the secondary amine is fully protonated. Positively charged analytes interact strongly with residual silanol groups (Si-O-) on the silica surface acting as secondary retention sites. This "ion-exchange" effect causes the characteristic "shark-fin" tailing, which masks closely eluting impurities and reduces the signal-to-noise ratio (S/N).

Expert Insight: The Success of Method B

Method B utilizes a Hybrid Particle column stable at high pH. By operating at pH 10, we suppress the protonation of the piperidine (keeping it neutral). This eliminates silanol interactions and forces the separation to rely purely on hydrophobic partitioning. The result is a sharp, symmetrical peak and significantly improved resolution of the fluorinated regioisomers.

Experimental Protocols

Method A: Generic Acidic Screening (Baseline)

Use this only for rough reaction monitoring, not for final purity.

  • Column: Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[4]

  • Flow Rate: 1.0 mL/min

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm

Method B: High-pH Purity Analysis (Recommended)

Use this for final CoA generation and impurity quantification.

  • Column: Waters XBridge BEH C18, 100 x 4.6 mm, 2.5 µm (or equivalent Hybrid particle)

  • Buffer Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1L Water. Adjust pH to 10.0 with Ammonium Hydroxide.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min (Adjust for backpressure)

  • Temperature: 40°C

  • Detection: UV 254 nm (primary), 210 nm (impurities)

Gradient Table (Method B):

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
12.0595
15.0595
15.1955
20.0955

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the synthesis stage and impurity profile.

HPLC_Workflow Start Crude Reaction Mixture (this compound) Check_pH Is the Amine Protected? (e.g., Boc-group) Start->Check_pH Method_A Method A: Acidic C18 (Standard Screening) Check_pH->Method_A Yes (Neutral) Method_B Method B: High pH Hybrid C18 (Final Purity / Free Amine) Check_pH->Method_B No (Basic Free Amine) Decision Check Peak Symmetry (Tf) Method_A->Decision Result_Good Tf < 1.2 (Sharp) Resolution > 2.0 Method_B->Result_Good Success Decision->Method_B Switch Method Result_Bad Tf > 1.5 (Tailing) Co-elution of Isomers Decision->Result_Bad Fail

Caption: Decision tree for selecting HPLC conditions. Basic free amines require High pH or specialized columns to avoid tailing.

Performance Data Analysis

The table below summarizes simulated validation data comparing the two methods on a crude sample containing the target, the 4-fluoro regioisomer, and the starting benzoic acid.

ParameterMethod A (Acidic)Method B (High pH)Verdict
Retention Time (Target) 4.2 min7.8 minMethod B offers better retention away from solvent front.
Tailing Factor (Tf) 2.11.08Method B is superior for integration accuracy.
Resolution (Rs) vs 4-fluoro 1.2 (Partial Overlap)2.4 (Baseline Separation)Method B is required for isomer purity.
Theoretical Plates (N) ~4,500~12,000Method B provides higher efficiency.
Why Selectivity Changes with pH

At pH 10, the deprotonated amine allows the fluorophenyl moiety to dominate the interaction with the C18 chain. The subtle difference in hydrophobicity between the 3-fluoro (meta) and 4-fluoro (para) positions is amplified in the neutral state compared to the ionized state, where the dominant force is simply the polarity of the charged amine.

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse-Phase LC." Waters Application Notes. Available at: [Link]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
  • PubChem. "Niraparib Intermediate: 4-(piperidin-3-yl)aniline and related benzamides." National Library of Medicine. Available at: [Link]

Sources

Validating 3-fluoro-N-(piperidin-4-yl)benzamide as a GPCR Ligand Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation protocol for 3-fluoro-N-(piperidin-4-yl)benzamide , a "privileged scaffold" in G Protein-Coupled Receptor (GPCR) medicinal chemistry. While the N-(piperidin-4-yl)benzamide core is a well-established pharmacophore for aminergic receptors (Dopamine, Serotonin) and Class A orphans (GPR119), the 3-fluoro substitution represents a critical optimization tactic. This guide objectively compares this fluorinated scaffold against non-fluorinated and regio-isomeric alternatives, providing experimental workflows for validation.

Part 1: Scaffold Analysis & Chemical Space

The "Privileged" Nature of the Scaffold

The N-(piperidin-4-yl)benzamide structure mimics the ethylamine side chain of endogenous neurotransmitters (serotonin, dopamine) but locks it into a semi-rigid conformation.

  • Piperidine Nitrogen: Acts as the essential basic amine (protonated at physiological pH) to form a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in Class A GPCRs.

  • Amide Linker: Provides hydrogen bond donor/acceptor sites and optimal spacing (9-11 Å) between the basic amine and the aromatic tail.

  • 3-Fluoro Phenyl Ring: The critical differentiator.

Why 3-Fluoro? (The Comparative Advantage)

The introduction of fluorine at the meta (3-) position is not arbitrary; it is a strategic "Fluorine Scan" modification designed to improve Ligand Efficiency (LE).

Feature3-Fluoro Scaffold Unsubstituted (H) Analog 4-Fluoro (Para) Analog
Metabolic Stability High. Blocks CYP450 oxidative metabolism at the metabolically vulnerable meta position.Low. Prone to rapid hydroxylation at C3/C4, leading to high clearance.Medium. Blocks para-hydroxylation but leaves meta positions open.
Electronic Effect Inductive withdrawal (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) acidifies the amide N-H, potentially strengthening H-bonds with receptor residues (e.g., Ser/Thr).
Neutral. Standard amide bond characteristics.Similar inductive effect, but vector is aligned with the C-N bond axis.
Lipophilicity (LogP) Moderate Increase. Enhances CNS penetration without the "grease" penalty of a methyl group.Baseline.Similar to 3-Fluoro.
Conformation May induce a specific conformation via intramolecular electrostatic repulsion with the amide carbonyl oxygen.Freely rotating phenyl ring.No steric/electrostatic bias on rotation.

Part 2: Experimental Validation Protocols

Chemical Synthesis Workflow

Objective: Efficiently access the scaffold for testing.

Protocol:

  • Coupling: React 3-fluorobenzoic acid (1.0 eq) with tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3. Dry over MgSO4.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane (or TFA/DCM 1:1) for 1 hour to remove the Boc group.

  • Purification: Recrystallize the HCl salt from EtOH/Et2O or purify via reverse-phase HPLC.

Radioligand Binding Assay (Affinity)

Objective: Determine


 values to validate orthosteric binding.
  • Receptor Sources: CHO-K1 or HEK293 membranes overexpressing target (e.g., hD2, h5-HT2A, or hGPR119).

  • Radioligands:

    • For D2/D3:

      
      -Methylspiperone.
      
    • For 5-HT2A:

      
      -Ketanserin.
      
  • Method:

    • Incubate membranes + radioligand + Test Compound (10 concentrations, 0.1 nM – 10 µM).

    • Equilibrate for 90 min at 25°C.

    • Terminate via rapid filtration over GF/B filters using a cell harvester.

    • Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: A valid scaffold hit should show

    
     displacement at 10 µM.
    
Functional Assays (Efficacy & Bias)

Objective: Distinguish between Agonist, Antagonist, and Biased signaling.

A. cAMP Accumulation (Gs/Gi coupled)

  • Platform: TR-FRET (e.g., HTRF or Lance Ultra).

  • Protocol: Treat cells with compound + Forskolin (if Gi) or compound alone (if Gs). Measure cAMP levels after 30 min.

  • Relevance: Critical for GPR119 (Gs-coupled) validation.

B. Beta-Arrestin Recruitment (Bias) [1]

  • Platform: Enzyme Fragment Complementation (e.g., PathHunter).

  • Protocol: Measure chemiluminescence upon recruitment of Arrestin to the GPCR C-tail.

  • Comparison: Calculate "Bias Factor" (

    
    ) comparing 3-fluoro scaffold vs. endogenous ligand.
    

Part 3: Visualization of Validation Logic

Workflow Diagram

This diagram outlines the decision tree for validating the scaffold from synthesis to lead selection.

ValidationWorkflow Start Scaffold Candidate: This compound Syn Synthesis & Purification (Boc-deprotection) Start->Syn QC QC Check (LCMS >95%, NMR) Syn->QC Bind Radioligand Binding (Single Point @ 10µM) QC->Bind Hit Hit Confirmation (>50% Displacement) Bind->Hit Ki Affinity Determination (Ki / IC50) Hit->Ki Yes Discard Discard / Redesign Hit->Discard No Func Functional Profiling (cAMP / Ca2+ / Arrestin) Ki->Func ADME ADME: Microsomal Stability (Metabolic Soft Spot Check) Func->ADME Lead Validated Lead Series ADME->Lead High Stability ADME->Discard Rapid Clearance

Caption: Step-by-step decision matrix for validating the this compound scaffold.

GPCR Signaling Pathways

The scaffold may modulate different pathways depending on the specific receptor subtype (e.g., D2 vs 5-HT2A).

GPCR_Signaling Ligand 3-Fluoro-Scaffold GPCR GPCR (Class A) Ligand->GPCR Binding Gs Gs Protein GPCR->Gs Agonist (e.g. GPR119) Gi Gi Protein GPCR->Gi Agonist (e.g. D2) Gq Gq Protein GPCR->Gq Agonist (e.g. 5-HT2A) Arrestin Beta-Arrestin GPCR->Arrestin Biased? AC Adenylyl Cyclase Gs->AC Gi->AC PLC PLC-beta Gq->PLC Internal Internalization & MAPK Arrestin->Internal cAMP_up cAMP (Increase) AC->cAMP_up cAMP_down cAMP (Decrease) AC->cAMP_down Ca Calcium Flux PLC->Ca

Caption: Potential signaling cascades modulated by the scaffold depending on the specific GPCR target.

Part 4: Comparative Data Summary

The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) data for benzamide GPCR ligands.

PropertyThis compoundReference: N-(piperidin-4-yl)benzamideReference: Clozapine (Control)
Molecular Weight ~222.26 Da~204.27 Da326.83 Da
cLogP 1.8 - 2.11.4 - 1.63.2
TPSA ~41 Ų~41 Ų~30 Ų
Ligand Efficiency (LE) High (>0.4) Moderate (0.35)Moderate (0.3)
Metabolic Liability Low (Fluorine block)High (Aromatic hydroxylation)Moderate
Primary Targets 5-HT2A, D2, GPR119PromiscuousMulti-target

References

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists. Source: ResearchGate URL:[2][3][4][Link]

  • Fluorine in drug discovery: Role, design and case studies. Source: The Pharmaceutical Journal URL:[Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Source: ChemRxiv URL:[1][Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Source: PubMed URL:[Link]

Sources

Reference Standards for 3-Fluoro-N-(piperidin-4-yl)benzamide Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of next-generation GPCR ligands (e.g., 5-HT antagonists) and PARP inhibitors, 3-fluoro-N-(piperidin-4-yl)benzamide serves as a critical building block.[1][2] Its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). However, the molecule presents distinct analytical challenges: the secondary amine of the piperidine ring induces peak tailing in reverse-phase HPLC, while the fluorine substitution requires specific NMR considerations.

This guide objectively compares the available reference standard grades—Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade materials —and provides validated protocols to ensure data integrity in IND-enabling studies.

Chemical Profile & Analytical Challenges

Before selecting a standard, one must understand the physicochemical behavior of the analyte.

PropertySpecificationAnalytical Implication
Structure Benzamide core + Piperidine tailUV Active: Benzamide allows detection at 210–254 nm.Basic: Piperidine nitrogen (pKa ~10–11) causes silanol interaction.[1][2]
Fluorine 3-position substitution19F NMR: distinct singlet/multiplet (approx -110 to -120 ppm) allows specific impurity detection without proton overlap.[1][2]
Salt Forms Free Base vs. HCl / TFA SaltStoichiometry: 10–15% mass difference. Using the wrong form for potency calculation causes significant assay bias.
The "Piperidine Tailing" Phenomenon

The secondary amine in the piperidine ring interacts with residual silanol groups on silica-based HPLC columns.

  • Consequence: Asymmetric peaks (Tailing Factor > 1.5), poor resolution from impurities, and integration errors.

  • Solution: Mobile phases must contain 0.1% Trifluoroacetic Acid (TFA) (ion suppression) or high pH buffers (ammonium bicarbonate, pH 10) to neutralize the amine.

Comparative Analysis: Hierarchy of Reference Standards

Selecting the wrong grade of standard is a primary cause of Out-of-Specification (OOS) results in early-phase development.[1][2]

Table 1: Comparative Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Reagent Grade
Primary Use GMP Release, Calibration of working standards.[1][2]R&D Potency Assays, Stability Studies.Synthetic starting material, qualitative ID.
Traceability SI-Traceable (NIST/NMIJ).[2] Validated by qNMR + Mass Balance.Traceable to internal primary standard.Manufacturer COA only (often unverified).
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Typical purity (e.g., >98%) without uncertainty budget."Approximate" (e.g., ≥95%).
Water/Solvent Quantified (KF + GC-HS) and subtracted from potency.Usually quantified.Often ignored; "As is" purity.
Risk Profile Low. Defensible in FDA/EMA audits.Medium. Acceptable for non-GMP data.High. Risk of 5–10% assay bias due to salt/water.
Expert Insight: The "Reagent Trap"

Scenario: A chemist uses Reagent Grade material (labeled 98%) to quantify an impurity.

  • Reality: The reagent is a Hydrochloride salt (MW 258.7) but the label implies Free Base (MW 222.2), and it contains 3% water.

  • Result: The actual content is ~83% of the free base. The impurity is effectively under-reported by 17% , potentially missing toxicological thresholds.[1]

  • Recommendation: Always use Option B or A for quantitative work. If Option C is used, it must be standardized against a CRM using qNMR.

Validated Experimental Protocols

Protocol A: HPLC-UV Purity Assessment (TFA Method)

Designed to eliminate piperidine tailing.[1][2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (v/v).[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).[3]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B[1]

    • 20 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm (Benzamide absorption).

  • Temperature: 30°C.

  • Acceptance Criteria: Tailing Factor (Tf) < 1.3.

Protocol B: 1H-qNMR for Potency Assignment (Internal Standard Method)

Required if using non-certified material to establish a "In-House Primary Standard".[1][2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), highly pure, non-hygroscopic.

  • Solvent: DMSO-d6 (ensures solubility of both free base and salts).

  • Procedure:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (critical for full relaxation).

    • Scans: 16–32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[6]
    

Qualification Workflow (Decision Tree)

The following diagram illustrates the decision process for selecting and qualifying the reference standard based on the development phase.

ReferenceStandardWorkflow Start Need Reference Standard for This compound PhaseCheck Determine Development Phase Start->PhaseCheck EarlyDiscovery Early Discovery (Screening/SAR) PhaseCheck->EarlyDiscovery Exploratory PreClinical Pre-Clinical / GLP (Tox Studies) PhaseCheck->PreClinical Safety Data Clinical Clinical / GMP (Release Testing) PhaseCheck->Clinical Human Dosing ReagentGrade Purchase Reagent Grade (Option C) EarlyDiscovery->ReagentGrade AnalyticalStd Purchase Analytical Standard (Option B) PreClinical->AnalyticalStd CRM Purchase ISO 17034 CRM (Option A) Clinical->CRM Validation In-House Qualification (HPLC + 1H-NMR) ReagentGrade->Validation qNMR Perform qNMR vs NIST Traceable IS (Establish Potency) AnalyticalStd->qNMR If Uncertainty Missing Release Release for GMP Use AnalyticalStd->Release If COA Complete CRM->Release UseAsIs Use for Relative Potency Only Validation->UseAsIs qNMR->Release

Caption: Decision matrix for selecting reference standard grades. Note that for GLP/GMP work, Reagent Grade materials require extensive in-house qualification (qNMR) to upgrade them to "Secondary Standard" status.[1]

References

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization.[7] Link

  • Weber, M., et al. (2021).[6] "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI Molecules. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Zhou, G., et al. (2022).[4] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science. (Demonstrates piperidine analytical challenges). Link

  • ICH Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.